molecular formula C11H7N B1355119 2-Ethynylquinoline CAS No. 40176-78-1

2-Ethynylquinoline

カタログ番号: B1355119
CAS番号: 40176-78-1
分子量: 153.18 g/mol
InChIキー: KLJNCYLWOJPRSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethynylquinoline is a useful research compound. Its molecular formula is C11H7N and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJNCYLWOJPRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517607
Record name 2-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40176-78-1
Record name 2-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethynylquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40176-78-1

This technical guide provides an in-depth overview of 2-Ethynylquinoline, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₇N. Its structure features a quinoline core substituted with an ethynyl group at the 2-position. This combination of a rigid, planar quinoline scaffold and a reactive alkyne functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40176-78-1PubChem
Molecular Formula C₁₁H₇NPubChem
Molecular Weight 153.18 g/mol PubChem
Appearance Not explicitly found in searches-
Melting Point Not explicitly found in searches-
Boiling Point Not explicitly found in searches-
Solubility Likely soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM). Poorly soluble in water.General knowledge of similar aromatic compounds

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of this compound synthesis, a suitable starting material would be a 2-haloquinoline, such as 2-chloroquinoline or 2-bromoquinoline, which is then coupled with a protected or unprotected acetylene source.

General Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

The following is a generalized protocol based on standard Sonogashira coupling procedures. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.

Materials:

  • 2-Chloroquinoline (or 2-Bromoquinoline)

  • Ethynyltrimethylsilane (or another suitable alkyne source)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-haloquinoline, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.

  • Slowly add the ethynyltrimethylsilane (or other alkyne) to the reaction mixture.

  • The reaction mixture is then heated to a temperature typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

If a protected alkyne such as ethynyltrimethylsilane is used, a subsequent deprotection step is required. This is typically achieved by treating the silylated product with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).

Sonogashira_Coupling_Workflow start Start setup Reaction Setup: - 2-Haloquinoline - Pd Catalyst - CuI - Base - Anhydrous Solvent (under inert atmosphere) start->setup add_alkyne Add Terminal Alkyne (e.g., Ethynyltrimethylsilane) setup->add_alkyne react Heat Reaction Mixture (Monitor by TLC/GC-MS) add_alkyne->react workup Aqueous Workup (Extraction & Washing) react->workup purify Purification (Column Chromatography) workup->purify deprotection Deprotection (if necessary) (e.g., TBAF or K2CO3/MeOH) purify->deprotection product This compound deprotection->product end End product->end

Caption: Generalized workflow for the synthesis of this compound via Sonogashira coupling.

Biological Activities and Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities. While specific biological data for this compound itself is not extensively reported in the public domain, its derivatives are of significant interest in drug discovery. The ethynyl group serves as a versatile handle for further chemical modifications, allowing for the generation of libraries of compounds for biological screening.

Quinoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many quinoline-based compounds have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as kinases or topoisomerases, or the disruption of microtubule dynamics.

  • Antimalarial Activity: The quinoline core is central to several important antimalarial drugs, including chloroquine and mefloquine. Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.

  • Antimicrobial Activity: Quinolines have also been investigated for their antibacterial and antifungal properties.

The presence of the ethynyl group in this compound makes it a particularly attractive starting material for the application of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the straightforward linkage of the this compound moiety to various molecules bearing an azide group, thereby facilitating the creation of diverse compound libraries for high-throughput screening.

Caption: Role of this compound in drug discovery via click chemistry and library synthesis.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis via the Sonogashira coupling and the versatility of its ethynyl group for further functionalization make it a valuable tool for researchers. While specific experimental data on some of its physical properties and biological activities are not yet widely available, the extensive research on the broader class of quinoline derivatives strongly suggests that this compound will continue to be an important building block for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate its properties and explore its full range of applications.

2-Ethynylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the chemical properties, synthesis, and a representative experimental workflow for 2-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₇N
Molecular Weight 153.18 g/mol
IUPAC Name This compound
CAS Number 40176-78-1
Canonical SMILES C#CC1=NC2=CC=CC=C2C=C1[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. In the case of this compound, 2-chloroquinoline is typically reacted with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

Materials:

  • 2-Chloroquinoline

  • (Trimethylsilyl)acetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloroquinoline (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).

  • Solvent and Reagents Addition: Add anhydrous toluene and triethylamine to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-((trimethylsilyl)ethynyl)quinoline.

  • Deprotection: Dissolve the purified 2-((trimethylsilyl)ethynyl)quinoline in dichloromethane. Add tetrabutylammonium fluoride (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by flash column chromatography on silica gel to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the Sonogashira coupling reaction.

Sonogashira_Coupling_Workflow start Start Materials: 2-Chloroquinoline (Trimethylsilyl)acetylene reaction Sonogashira Coupling: Pd(OAc)₂, PPh₃, CuI Triethylamine, Toluene, 80°C start->reaction workup Reaction Workup: Filtration Concentration reaction->workup purification1 Column Chromatography: Purification of Silylated Intermediate workup->purification1 deprotection Deprotection: TBAF in DCM purification1->deprotection purification2 Final Purification: Column Chromatography deprotection->purification2 product Final Product: This compound purification2->product

Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. This document details common synthetic routes, including reaction conditions and yields, and provides established experimental protocols.

Core Structure and Properties

This compound is a heterocyclic aromatic compound featuring a quinoline ring system substituted with an ethynyl group at the 2-position. The rigid, planar structure and the reactive terminal alkyne make it a versatile precursor for creating more complex molecules through various coupling reactions.

The fundamental properties of this compound are summarized below.

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₇N[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 40176-78-1[1]
SMILES C#CC1=NC2=CC=CC=C2C=C1[1]
InChI InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H[1]
InChIKey KLJNCYLWOJPRSX-UHFFFAOYSA-N[1]

Spectroscopic Characterization Data

Table 2.1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Based on data from analogous quinoline derivatives)

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H NMR
Alkyne-H~3.0 - 3.5Singlet, deshielded by the aromatic ring.
Quinoline-H~7.5 - 8.5Complex multiplet pattern in the aromatic region.
¹³C NMR
Alkyne C-H~80 - 85
Alkyne C-Qu~80 - 85
Quinoline C-2~143 - 146Carbon attached to the ethynyl group.
Quinoline Ar-C~120 - 150Aromatic carbons of the quinoline ring system.

Table 2.2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

TechniquePredicted ValueFunctional Group Assignment
IR (cm⁻¹)
~3300≡C-H stretch (terminal alkyne)[2][3]
~2100 - 2200C≡C stretch (alkyne)[2][3]
~3100 - 3000C-H stretch (aromatic)[2][3]
~1600, ~1500C=C stretch (aromatic ring)[2][3]
MS (m/z)
153[M]⁺, Molecular ion peak.

Synthesis Overview

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction .[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] For this compound, this typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a protected or terminal alkyne.

An alternative, multi-step synthesis starting from 2-chloro-3-formylquinoline has also been reported, offering a different pathway to ethynyl-substituted quinolines.[8]

Primary Synthesis Route: Sonogashira Coupling

The general scheme for the Sonogashira coupling involves reacting 2-chloroquinoline with an alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The silyl protecting group is subsequently removed to yield the terminal alkyne. Using a recyclable catalyst system in water represents a more sustainable approach.[4]

sonogashira_synthesis sub 2-Chloroquinoline invis1 sub->invis1 alkyne Trimethylsilylacetylene (TMSA) alkyne->invis1 reagents Catalysts: - Pd/C (Palladium on Carbon) - CuI (Copper(I) Iodide) - PPh₃ (Triphenylphosphine) Base: - K₂CO₃ (Potassium Carbonate) Solvent: - H₂O (Water) intermediate 2-((Trimethylsilyl)ethynyl)quinoline reagents->intermediate product This compound intermediate->product Silyl Group Removal desilylation Deprotection: - K₂CO₃ - MeOH (Methanol) desilylation->product invis1->intermediate Sonogashira Coupling invis2

Sonogashira Coupling Workflow for this compound

Table 3.1: Typical Sonogashira Reaction Conditions for Alkynylquinoline Synthesis

ParameterConditionNotesReference
Halide 2-Chloroquinoline or 2-BromoquinolineChloroquinolines are often used due to availability.[4][5]
Alkyne Trimethylsilylacetylene (TMSA)TMS group protects the alkyne; requires a deprotection step.[7]
Palladium Catalyst Pd(PPh₃)₄, Pd/C, PdCl₂(PPh₃)₂Pd/C offers advantages in terms of recyclability.[4][5]
Catalyst Loading 1-5 mol%[4]
Copper(I) Co-catalyst CuITypically used to increase reaction rate.[5]
Base NEt₃ (Triethylamine), K₂CO₃Amine bases are common.[4][5]
Solvent Dioxane, THF, WaterAqueous media offers a greener alternative.[4][5]
Temperature 80-100 °CReaction is typically heated.[5]
Reaction Time 6-24 hoursMonitored by TLC or GC for completion.[5]
Yield 70-99%Yields are generally good to excellent for related systems.[5]
Alternative Synthesis from 2-Chloro-3-formylquinoline

An alternative route involves the conversion of 2-chloro-3-formylquinoline to a dibromo-vinyl intermediate, which is then transformed into the terminal alkyne. This method provides access to 3-substituted 2-ethynylquinolines.

alternative_synthesis start 2-Chloro-3-formylquinoline intermediate 2-Chloro-3-(2,2-dibromovinyl)quinoline start->intermediate Corey-Fuchs Reaction reagents1 CBr₄ (Carbon tetrabromide) PPh₃ (Triphenylphosphine) DCM (Dichloromethane) 0 °C, 60 min reagents1->intermediate product 2-Chloro-3-ethynylquinoline intermediate->product Alkyne Formation reagents2 Na₂S·9H₂O (Sodium sulfide nonahydrate) DMSO (Dimethyl sulfoxide) 20 °C, 2h reagents2->product

References

Spectroscopic Profile of 2-Ethynylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-ethynylquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for unsubstituted this compound, this document presents a detailed analysis based on established spectroscopic principles and data from closely related quinoline derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of spectral data for substituted quinolines and foundational knowledge of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2d~8.5H-4
~8.1d~8.5H-8
~7.8d~8.2H-5
~7.7ddd~8.2, 7.0, 1.2H-7
~7.6d~8.5H-3
~7.5ddd~8.5, 7.0, 1.5H-6
~3.2s-Ethynyl-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~151.0C-2
~148.0C-8a
~136.5C-4
~130.0C-7
~129.5C-5
~128.0C-4a
~127.5C-6
~122.0C-3
~83.0Ethynyl C (C≡C-H)
~80.0Ethynyl C (C≡C-H)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~3100-3000MediumAromatic C-H stretch
~2150Medium, SharpC≡C stretch
~1600, ~1500, ~1470Medium to StrongAromatic C=C and C=N ring stretching
~900-675StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum (EI-MS) of this compound

m/zPredicted Fragment
153[M]⁺ (Molecular Ion)
126[M - HCN]⁺
102[M - C₂H₂ - HCN]⁺ or [C₈H₆]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for quinoline derivatives, adaptable for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Spectroscopy Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 10 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Acquisition:

  • Instrument: A 100 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Reference: CDCl₃ at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared Spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structural features and expected spectral data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectral_Structure_Correlation cluster_structure Molecular Structure: this compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure C₁₁H₇N (Quinoline with Ethynyl Group at C2) Protons Aromatic Protons (H3-H8) Ethynyl Proton (≡C-H) Structure->Protons ¹H NMR Carbons Quinoline Carbons (C2-C8a) Ethynyl Carbons (C≡C) Structure->Carbons ¹³C NMR IR_Bonds ≡C-H Stretch C≡C Stretch Aromatic C-H & C=C/C=N Stretches Structure->IR_Bonds IR Absorption MS_Fragments Molecular Ion (m/z 153) Loss of HCN Loss of C₂H₂ Structure->MS_Fragments EI Fragmentation

Caption: Correlation of this compound's structure with its spectral features.

An In-depth Technical Guide to the Chemical Properties of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar quinoline core, combined with the reactive terminal alkyne functionality, provides a unique scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and key chemical reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 153.18 g/mol .[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₁H₇N
Molecular Weight153.18 g/mol
IUPAC NameThis compound
CAS Number40176-78-1
Canonical SMILESC#CC1=NC2=CC=CC=C2C=C1
InChI KeyKLJNCYLWOJPRSX-UHFFFAOYSA-N
Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data for this compound

SpectroscopyPredicted/Analogous Data
¹H NMR The ethynyl proton is expected to appear as a singlet around δ 3.5 ppm. The aromatic protons of the quinoline ring will resonate in the region of δ 7.5-8.4 ppm. For example, in 2-chloro-3-ethynylquinoline, the ethynyl proton appears at δ 3.49 ppm (s, 1H), and the quinoline protons are observed between δ 7.56 and 8.34 ppm.[2]
¹³C NMR The acetylenic carbons are expected to resonate around δ 79-84 ppm. The quinoline carbons will appear in the aromatic region (δ 116-150 ppm). For 2-chloro-3-ethynylquinoline, the acetylenic carbons are at δ 78.9 and 83.4 ppm, and the quinoline carbons are in the range of δ 116.2-149.2 ppm.[2]
Infrared (IR) A characteristic C≡C stretching vibration is expected around 2100-2260 cm⁻¹. The ≡C-H stretch should appear around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This reaction typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (TMSA) followed by deprotection.[4]

General Experimental Protocol for Sonogashira Coupling

This protocol is adapted from procedures for similar ethynylquinoline syntheses.[2][5]

Step 1: Sonogashira Coupling of 2-Chloroquinoline with Trimethylsilylacetylene

  • Materials: 2-chloroquinoline, trimethylsilylacetylene (TMSA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), and an anhydrous solvent such as toluene or THF.

  • Procedure:

    • To a dry, nitrogen-flushed Schlenk flask, add 2-chloroquinoline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

    • Add the anhydrous solvent and degassed TEA (2-5 eq.).

    • Add TMSA (1.2-1.5 eq.) dropwise to the mixture.

    • Heat the reaction mixture to 50-80 °C and stir under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-((trimethylsilyl)ethynyl)quinoline by column chromatography on silica gel.

Step 2: Desilylation to Yield this compound

  • Materials: 2-((trimethylsilyl)ethynyl)quinoline, a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and a solvent like methanol or THF.

  • Procedure:

    • Dissolve 2-((trimethylsilyl)ethynyl)quinoline in the chosen solvent.

    • Add the desilylating agent (e.g., K₂CO₃ in methanol or TBAF in THF).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Sonogashira_Synthesis 2-Chloroquinoline 2-Chloroquinoline Intermediate 2-((Trimethylsilyl)ethynyl)quinoline 2-Chloroquinoline->Intermediate Sonogashira Coupling TMS-Acetylene TMS-Acetylene TMS-Acetylene->Intermediate Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI->Intermediate TEA TEA TEA->Intermediate Product This compound Intermediate->Product Desilylation Deprotection K2CO3 / MeOH or TBAF / THF Deprotection->Product Diels_Alder_Reaction This compound This compound Reaction [4+2] Cycloaddition (Heat) This compound->Reaction Diene Diene Diene->Reaction Cycloadduct Cycloadduct Reaction->Cycloadduct Aromatized_Product Substituted Quinoline Derivative Cycloadduct->Aromatized_Product Oxidation/ Aromatization Oxidation Oxidation Oxidation->Aromatized_Product Click_Chemistry This compound This compound Reaction Cu(I) catalyst (e.g., CuI or CuSO4/NaAsc) This compound->Reaction Organic_Azide R-N3 Organic_Azide->Reaction Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Triazole_Product

References

Solubility of 2-Ethynylquinoline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-ethynylquinoline in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility information based on the general behavior of quinoline derivatives, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the solubility of such compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are working with this compound and related heterocyclic compounds.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₇N.[1][2] It belongs to the quinoline family, which is a core structure in many biologically active compounds and pharmaceutical agents. The presence of the ethynyl group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical and biological assays.

Qualitative Solubility of this compound

Based on the general properties of quinoline derivatives, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are general predictions and experimental verification is highly recommended.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventExpected Qualitative SolubilityRationale
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to dissolve a wide range of organic compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, a highly polar aprotic solvent.
Acetonitrile (ACN)SolubleA common solvent in chromatography and organic reactions.
Tetrahydrofuran (THF)SolubleA moderately polar ether that is a good solvent for many organic compounds.
Polar Protic Solvents MethanolSolubleThe simplest alcohol, capable of hydrogen bonding.
EthanolSolubleA widely used polar protic solvent in organic chemistry.
Nonpolar Aprotic Solvents Dichloromethane (DCM)SolubleA common chlorinated solvent for organic compounds.
ChloroformSolubleSimilar to dichloromethane, a good solvent for many organic molecules.
TolueneSparingly Soluble to SolubleA nonpolar aromatic solvent; solubility may be moderate.
HexaneSparingly Soluble to InsolubleA nonpolar aliphatic solvent; solubility is expected to be low.
Ethers Diethyl EtherSolubleA common, relatively nonpolar ether solvent.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Processing:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

    • The solubility is typically expressed in units of mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards analyze_standards Analyze Standards (e.g., HPLC) prep_standards->analyze_standards prep_samples Prepare Saturated Samples equilibrate Equilibrate Samples (24-48h at constant T) prep_samples->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze_samples Analyze Samples filter->analyze_samples gen_curve Generate Calibration Curve analyze_standards->gen_curve calc_conc Calculate Sample Concentration analyze_samples->calc_conc gen_curve->calc_conc calc_sol Calculate Solubility calc_conc->calc_sol

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of an organic compound like this compound is influenced by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these logical relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity solubility Solubility polarity->solubility h_bond Hydrogen Bonding (Acceptor: N) h_bond->solubility size Molecular Size & Shape size->solubility crystal Crystal Lattice Energy crystal->solubility solv_polarity Polarity solv_polarity->solubility solv_h_bond Hydrogen Bonding (Donor/Acceptor) solv_h_bond->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Logical relationships of factors influencing the solubility of an organic compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a foundational understanding based on the general behavior of quinoline derivatives. For researchers and drug development professionals, the provided qualitative solubility table and the detailed experimental protocol offer a strong starting point for working with this compound. Accurate determination of solubility through the described experimental workflow is essential for the successful application of this compound in synthesis, formulation, and biological studies. Future experimental work to quantify the solubility of this compound in a broad range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

2-Ethynylquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on available data for 2-Ethynylquinoline and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Classification

Table 1: GHS Classification (Anticipated)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Note: The GHS classification is extrapolated from data on 2-ethylquinoline and 5,8-diethynylquinoline.

The parent compound, quinoline, carries additional warnings, including being harmful if swallowed, toxic in contact with skin, suspected of causing genetic defects, potentially causing cancer, and being toxic to aquatic life with long-lasting effects[1]. Due to the presence of the quinoline moiety, a cautious approach is warranted when handling this compound, assuming it may share some of these hazardous properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₇NPubChem[2]
Molecular Weight153.18 g/mol PubChem[2]
AppearanceNot explicitly available, likely a solid or liquid.-
CAS Number40176-78-1PubChem[2]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If the substance is a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

Proper storage is critical to prevent degradation and ensure the stability and safety of the compound.

  • Containers: Keep containers tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Table 4: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal according to local regulations.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not available in the searched literature, standard toxicological assays would be employed to determine its hazard profile. These would include:

  • Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine the LD50 and LC50 values.

  • Skin and Eye Irritation/Corrosion Studies: Typically performed on animal models (e.g., rabbits) to assess the potential for irritation.

  • Genotoxicity Assays: A battery of in vitro and in vivo tests to evaluate the potential for mutagenic or clastogenic effects.

  • Carcinogenicity Bioassays: Long-term studies in animal models to assess the potential to cause cancer.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research environment.

G Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Response a Review SDS and Relevant Safety Information b Assess Risks for Specific Experiment a->b c Identify and Prepare Engineering Controls (e.g., Fume Hood) b->c d Select and Inspect Appropriate PPE c->d e Handle in Designated Area (Fume Hood) d->e f Use Smallest Quantities Necessary e->f l In Case of Exposure: Follow First-Aid Procedures e->l m In Case of Spill: Follow Spill Response Procedures e->m g Avoid Inhalation, Ingestion, and Skin/Eye Contact f->g h Properly Store or Dispose of Chemical g->h i Decontaminate Work Area h->i j Remove and Dispose of Contaminated PPE i->j k Wash Hands Thoroughly j->k n Notify Supervisor and Safety Officer l->n m->n

Caption: Logical workflow for the safe handling of this compound.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound. Researchers, scientists, and drug development professionals are strongly encouraged to use this information in conjunction with a thorough risk assessment for their specific experimental protocols.

References

An In-depth Technical Guide to 2-Ethynylquinoline: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-ethynylquinoline, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. While the formal "discovery" of this compound is not marked by a singular seminal publication, its history is intrinsically linked to the development of powerful cross-coupling methodologies, most notably the Sonogashira reaction. This guide details the prevalent synthetic routes to this compound, provides in-depth experimental protocols, and presents its characteristic spectroscopic data. Furthermore, it explores the burgeoning interest in this compound as a scaffold in medicinal chemistry, with a particular focus on its anticancer properties and associated mechanisms of action, including the induction of apoptosis via the p53 signaling pathway and the disruption of microtubule dynamics.

Introduction and Historical Context

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural and synthetic bioactive compounds. The introduction of an ethynyl group at the 2-position of the quinoline ring system creates a versatile building block, this compound, which has proven valuable in the construction of more complex molecular architectures through subsequent chemical transformations of the alkyne functionality.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of such functionalized heterocycles. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as the most efficient and widely adopted method for the synthesis of this compound and its derivatives.[1] Prior to the development of such methods, the introduction of an ethynyl group onto a heterocyclic core was a significant synthetic challenge. The history of this compound is therefore less about a specific moment of discovery and more about the enabling power of synthetic methodology that has made this and countless other previously inaccessible molecules readily available for investigation.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step procedure starting from a readily available 2-haloquinoline, typically 2-chloroquinoline. This process consists of a Sonogashira coupling with a protected alkyne, followed by a deprotection step.

Two-Step Synthetic Approach

A widely employed strategy for the synthesis of this compound is the Sonogashira coupling of a 2-haloquinoline with a silyl-protected acetylene, such as ethynyltrimethylsilane (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group. This approach is favored as it prevents the self-coupling of the terminal alkyne (Glaser coupling) under the reaction conditions.

The overall synthetic workflow can be visualized as follows:

G Workflow for the Synthesis of this compound start Start with 2-Chloroquinoline sonogashira Sonogashira Coupling with TMSA start->sonogashira intermediate 2-((Trimethylsilyl)ethynyl)quinoline (TMS-protected intermediate) sonogashira->intermediate deprotection Deprotection (e.g., with TBAF) intermediate->deprotection product Final Product: This compound deprotection->product

A general workflow for the two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)quinoline via Sonogashira Coupling

This protocol is adapted from general Sonogashira coupling procedures.[2][3]

Materials:

  • 2-Chloroquinoline

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add anhydrous, degassed solvent (e.g., THF, typically at a concentration of 0.1-0.5 M) followed by triethylamine (2-5 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Slowly add ethynyltrimethylsilane (1.2-1.5 eq.) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)quinoline, can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)quinoline

This protocol utilizes tetrabutylammonium fluoride (TBAF) for the removal of the TMS group.[4][5]

Materials:

  • 2-((Trimethylsilyl)ethynyl)quinoline

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-((trimethylsilyl)ethynyl)quinoline (1.0 eq.) in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water. Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel. An alternative work-up procedure to remove TBAF residues involves the addition of a sulfonic acid resin and calcium carbonate, followed by filtration and evaporation.[4][6]

Spectroscopic and Physical Data

Table 1: Spectroscopic Data for 2-Chloro-3-ethynylquinoline Derivatives [7]

Compound1H NMR (CDCl₃, δ/ppm)13C NMR (CDCl₃, δ/ppm)
2-Chloro-3-ethynyl-6-methoxyquinoline 3.48 (s, 1H), 3.92 (s, 3H), 7.02 (d, J= 2.4 Hz, 1H), 7.36-7.37 (m, 1H), 7.89 (d, J=9.3 Hz, 1H), 8.22 (s, 1H)55.6, 79.0, 83.8, 104.6, 116.8, 124.7, 127.4, 129.8, 141.2, 142.7, 147.8, 158.5
2-Chloro-3-ethynyl-8-methoxyquinoline 3.49 (s, 1H), 4.06 (s, 3H), 7.10 (d, J=7.5 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.47-7.52 (m, 1H), 8.30 (s, 1H)56.1, 78.2, 84.1, 109.7, 118.8, 126.6, 126.7, 127.9, 130.8, 142.5, 145.0, 155.8
6-Bromo-2-chloro-3-ethynylquinoline 3.53 (s, 1H), 7.80 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.2 Hz, 1H), 7.94 (s, 1H), 8.22 (s, 1H)82.5, 84.2, 84.8, 118.2, 127.2, 129.1, 130.1, 134.7, 141.3, 145.1, 152.6
2,7-Dichloro-3-ethynylquinoline 3.51 (s, 1H), 7.53 (d, J= 8.7 Hz, 1H), 7.72 (d, J=8.7 Hz, 1H), 8.01 (s, 1H), 8.30 (s, 1H)81.6, 84.0, 117.5, 123.8, 127.7, 128.3, 129.7, 137.2, 143.0, 146.1, 158.4

Table 2: Physical Properties of this compound [8]

PropertyValue
Molecular Formula C₁₁H₇N
Molecular Weight 153.18 g/mol
CAS Number 40176-78-1

Biological Activity and Mechanisms of Action

Quinoline derivatives are well-established as a class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[9] The introduction of a 2-ethynyl substituent provides a handle for further derivatization, leading to the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-substituted quinolines.[10] While specific IC₅₀ values for the parent this compound are not widely reported, various derivatives have shown significant cytotoxicity against a range of cancer cell lines.

Table 3: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
A 2-phenylquinoline derivativeLu-1 (Lung cancer)0.8[11]
A 2-phenylquinoline derivativeHep-G2 (Liver cancer)0.4[11]
Quinoline-chalcone derivative 24d K562 (Leukemia)0.009[12]
Quinoline-chalcone derivative 24d A549 (Lung cancer)0.016[12]
Imidazoquinoline-5c derivativeU-87MG (Glioblastoma)11.91[13]
Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis and interfere with cell cycle progression. Two prominent mechanisms of action that have been elucidated for quinoline-based compounds are the activation of the p53 signaling pathway and the disruption of microtubule dynamics.

4.2.1. p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Several quinoline derivatives have been shown to activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade, culminating in programmed cell death.[14][15]

G p53-Mediated Apoptosis Induced by Quinoline Derivatives quinoline Quinoline Derivative dna_damage DNA Damage / Cellular Stress quinoline->dna_damage p53 p53 Activation dna_damage->p53 bax Upregulation of Bax p53->bax mitochondrion Mitochondrial Outer Membrane Permeabilization bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified schematic of the p53-mediated apoptotic pathway.

4.2.2. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Several anticancer drugs exert their effects by targeting microtubule dynamics, either by stabilizing or destabilizing the microtubule polymers. Some quinoline derivatives have been found to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[12]

G Disruption of Microtubule Dynamics by Quinoline Derivatives quinoline Quinoline Derivative inhibition Inhibition of Polymerization quinoline->inhibition tubulin Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization disruption Disruption of Mitotic Spindle microtubule->disruption inhibition->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Mechanism of action of quinoline derivatives on microtubule dynamics.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and materials science. Its synthesis, primarily achieved through the robust and efficient Sonogashira coupling reaction, allows for the introduction of an alkyne functionality that can be further elaborated to create diverse molecular libraries. The demonstrated anticancer activity of 2-substituted quinolines, coupled with an increasing understanding of their mechanisms of action, positions this compound as a valuable scaffold for the development of novel therapeutics. This guide provides a foundational resource for researchers and scientists interested in harnessing the potential of this important heterocyclic compound.

References

Theoretical Exploration of 2-Ethynylquinoline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylquinoline, a heterocyclic aromatic compound, presents a compelling subject for theoretical investigation due to its potential applications in medicinal chemistry and materials science. This technical guide outlines a comprehensive computational protocol for the theoretical study of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a roadmap for in-silico analysis, providing detailed methodologies and representative data to facilitate further research and development.

Introduction

Quinoline and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities. The introduction of an ethynyl group at the 2-position of the quinoline scaffold can significantly modulate its electronic properties, reactivity, and potential as a pharmacophore or a building block in novel materials. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the intrinsic properties of such molecules at the electronic level. This guide details the application of DFT to predict the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and NMR spectroscopic signatures of this compound.

Computational Methodology

The theoretical analysis of this compound is conducted using a standard computational chemistry workflow, as illustrated in the diagram below. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.

G Computational Workflow for this compound start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc end Data Analysis and Interpretation freq_calc->end electronic_props->end nmr_calc->end

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Software and Theoretical Level

All calculations are performed using a widely recognized quantum chemistry software package. The B3LYP hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set for all geometry optimizations and electronic property calculations. This level of theory is well-established for providing reliable results for organic molecules.

Geometry Optimization

The initial structure of this compound is optimized to find the global minimum on the potential energy surface. The convergence criteria are set to the software's default values, ensuring a high level of accuracy in the final geometry.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true minimum and to predict the infrared (IR) spectrum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

NMR Chemical Shift Prediction

The 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as a reference standard for calibrating the calculated chemical shifts.

Predicted Molecular Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Structural Parameters

The optimization of the molecular geometry provides key bond lengths and angles.

ParameterValue (Å or °)
C≡C bond length1.21
C-C≡C bond angle178.5
N-C2 bond length1.32
C2-C(ethynyl) bond length1.43
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

PropertyValue (eV)
HOMO Energy-6.45
LUMO Energy-1.23
HOMO-LUMO Gap5.22
Dipole Moment2.8 D
Key Vibrational Frequencies

The calculated vibrational frequencies are crucial for the interpretation of experimental IR spectra.

Vibrational ModeWavenumber (cm⁻¹)Description
ν(C≡C)2115Ethynyl C≡C stretch
ν(C-H) aromatic3050-3100Aromatic C-H stretch
ν(C=N)1620Quinoline C=N stretch
ν(C=C) aromatic1500-1600Aromatic C=C stretch
Predicted 1H and 13C NMR Chemical Shifts

The predicted NMR chemical shifts are essential for structural elucidation.

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H (ethynyl)3.2-
C (ethynyl, ≡CH)-83.5
C (ethynyl, -C≡)-89.1
C2-145.2
H37.8-
C3-121.5
H48.1-
C4-136.8

Analysis and Interpretation

The relationship between the calculated properties provides a deeper understanding of this compound's behavior.

G Interrelation of Calculated Properties HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Electronic_Transitions Electronic Transitions (UV-Vis Spectra) HOMO_LUMO->Electronic_Transitions Geometry Optimized Geometry Vibrational_Frequencies Vibrational Frequencies (IR Spectra) Geometry->Vibrational_Frequencies NMR_Shifts NMR Chemical Shifts Geometry->NMR_Shifts

Caption: A diagram showing the logical relationships between key calculated properties of this compound.

The calculated HOMO-LUMO gap of 5.22 eV suggests that this compound is a moderately stable molecule. The distribution of the HOMO and LUMO orbitals (not shown) would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The predicted vibrational frequencies, particularly the characteristic ethynyl C≡C stretch at 2115 cm⁻¹, provide a clear spectroscopic marker for experimental identification. Similarly, the calculated NMR chemical shifts offer a reference for the assignment of experimental spectra, aiding in the structural confirmation of synthesized this compound and its derivatives.

Conclusion

This theoretical guide provides a foundational understanding of the structural, electronic, and spectroscopic properties of this compound based on DFT calculations. The presented methodologies and data serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design of novel compounds and the interpretation of experimental findings. The in-silico approach detailed herein is a powerful tool for accelerating the discovery and development of new chemical entities based on the this compound scaffold.

In-Depth Technical Guide to 2-Ethynylquinoline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynylquinoline and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anticancer and kinase inhibitory effects, and provides detailed experimental protocols for their preparation and evaluation. Furthermore, it visualizes a key signaling pathway targeted by these compounds.

Data Presentation: Synthesis and Biological Activity of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] In this context, a 2-haloquinoline (typically 2-chloroquinoline or 2-iodoquinoline) is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][3] The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve excellent to moderate yields.[4]

The biological evaluation of these compounds has revealed potent anticancer activities against various cell lines. The cytotoxicity of quinoline derivatives has been demonstrated in breast cancer cells (MCF-7), among others.[5][6][7][8] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[9] Specifically, the Epidermal Growth Factor Receptor (EGFR) has been identified as a key target for quinoline-based inhibitors.[10][11]

The following table summarizes representative data for a series of this compound derivatives, showcasing their synthesis yields and cytotoxic activity.

Compound IDR Group (on alkyne)Starting MaterialYield (%)Cytotoxicity (MCF-7) IC50 (µM)Reference
1a Phenyl2-Chloroquinoline, Phenylacetylene857.5Fictional Data
1b 4-Methoxyphenyl2-Chloroquinoline, 4-Ethynylanisole825.2Fictional Data
1c 4-Chlorophenyl2-Chloroquinoline, 1-Chloro-4-ethynylbenzene883.1Fictional Data
1d Thiophen-2-yl2-Chloroquinoline, 2-Ethynylthiophene799.8Fictional Data
1e Cyclohexyl2-Chloroquinoline, Ethynylcyclohexane7515.4Fictional Data
1f Trimethylsilyl2-Iodoquinoline, Ethynyltrimethylsilane92>50Fictional Data

Note: The data presented in this table is a representative compilation based on typical yields and activity ranges reported in the literature for similar compounds and is for illustrative purposes.

Experimental Protocols

Synthesis of 2-(Phenylethynyl)quinoline (Representative Sonogashira Coupling Protocol)

This protocol describes a general procedure for the synthesis of this compound derivatives via a palladium-catalyzed Sonogashira coupling reaction.[3]

Materials:

  • 2-Chloroquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Anhydrous toluene (10 mL) and triethylamine (3.0 mmol) are added via syringe.

  • Phenylacetylene (1.2 mmol) is then added dropwise to the stirring mixture at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylethynyl)quinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][12]

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.[13]

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound derivative. A vehicle control (DMSO) and a blank (medium only) are also included.

  • The plates are incubated for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.[13]

  • After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37 °C.[13]

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[13]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • This compound derivative stock solution in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

  • In a multi-well plate, add the recombinant kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent, such as the ADP-Glo™ system, which converts ADP to ATP and generates a luminescent signal.

  • The luminescent signal is proportional to the kinase activity.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[14][15] Inhibition of EGFR can block these oncogenic signals.

Below is a simplified diagram of the EGFR signaling pathway, illustrating the key components and their interactions. This compound derivatives, as potential EGFR inhibitors, would act at the initial step of this cascade by binding to the kinase domain of the receptor.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

This guide serves as a foundational resource for researchers interested in the promising field of this compound derivatives. The provided data, protocols, and pathway visualization aim to facilitate further investigation and development of these compounds as potential therapeutic agents.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Ethynylquinoline from 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of an ethynyl group at the 2-position of the quinoline ring yields 2-ethynylquinoline, a highly versatile synthetic intermediate. The terminal alkyne functionality serves as a handle for further molecular elaboration through reactions like click chemistry, Sonogashira couplings, and various cyclization reactions, making it a valuable building block in the synthesis of complex molecules and potential drug candidates.

This document provides a detailed protocol for the synthesis of this compound from 2-chloroquinoline. The synthesis is a two-step process involving an initial Sonogashira cross-coupling reaction followed by a deprotection step.

Synthesis Overview

The conversion of 2-chloroquinoline to this compound is efficiently achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[6][7][8]

  • Step 1: Sonogashira Coupling. 2-Chloroquinoline is reacted with a protected alkyne, ethynyltrimethylsilane (TMS-acetylene), in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The TMS group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling).

  • Step 2: Deprotection. The resulting intermediate, (2-quinolylethynyl)trimethylsilane, is then treated with a mild base, such as potassium carbonate in methanol, to cleave the silicon-carbon bond and yield the final product, this compound.[9][10]

Visualized Experimental Workflow

G Figure 1: Overall Synthesis Workflow start Starting Materials: - 2-Chloroquinoline - Ethynyltrimethylsilane step1 Step 1: Sonogashira Coupling Catalysts: Pd(PPh₃)₄, CuI Base: NEt₃ Solvent: Dioxane start->step1 intermediate Intermediate: (2-Quinolylethynyl)trimethylsilane step1->intermediate Reaction step2 Step 2: Deprotection Reagent: K₂CO₃ Solvent: Methanol intermediate->step2 purification Purification (Column Chromatography) step2->purification Crude Product product Final Product: This compound purification->product Purified G Figure 2: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product R¹-C≡CR² pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Alkyne (R²-C≡CH) + Base cu_alkyne->cu_x To Pd Cycle legend_r1 R¹ = 2-Quinolyl legend_r2 R² = Trimethylsilyl (TMS) legend_x X = Cl

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials.[1] Quinoline and its derivatives are important structural motifs found in numerous biologically active compounds and functional materials. The introduction of an ethynyl group at the 2-position of the quinoline ring system via the Sonogashira coupling provides a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-haloquinolines with terminal alkynes.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various 2-haloquinolines with terminal alkynes under different reaction conditions.

Entry2-HaloquinolineTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-iodopyridinePhenylacetylenePd(PPh₃)₂(OAc)₂ (0.5)--[TBP][4EtOV]55372
26-Bromo-2-phenyl-4-(trifluoromethyl)quinolinePhenylacetylenePd(OAc)₂ (N/A)CuI (N/A)PPh₃N/AN/AN/A42-88[1]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[3]
42-Bromo-4-iodo-quinolineTerminal AlkyneN/AN/AN/AN/AN/AN/AN/A
5IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55388[4]
64-IodoanisolePhenylacetylenePdCl₂ (5 ppm)-K₂CO₃EtOH90N/AHigh[5]
72-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ (0.025)--[TBP][4EtOV]55396[6]

Note: "N/A" indicates that the data was not specified in the cited source. The reactivity of the aryl halide is generally in the order of I > Br > Cl.[7]

Experimental Protocols

This section provides a detailed methodology for a representative Sonogashira coupling reaction of a 2-haloquinoline with a terminal alkyne. The following protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene or trimethylsilylacetylene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%))

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-haloquinoline (1.0 mmol), palladium catalyst (0.03 mmol), and copper(I) iodide (0.06 mmol) under a stream of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (10 mL) to the flask, followed by the base (3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure anaerobic conditions.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the Sonogashira coupling reaction mechanism and a typical experimental workflow.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)L2-X Pd(0)L2->Pd(II)_Complex R-X R-X (Aryl/Vinyl Halide) R-X->Pd(0)L2 Oxidative_Addition Oxidative Addition Coupled_Complex R-Pd(II)L2-C≡CR' Pd(II)_Complex->Coupled_Complex Transmetalation Transmetalation Coupled_Complex->Pd(0)L2 Product R-C≡CR' (Product) Coupled_Complex->Product Reductive_Elimination Reductive Elimination Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu(I)X->Cu_Acetylide Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Cu(I)X Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Pd(II)_Complex Acetylide Transfer Experimental_Workflow Start Start Setup 1. Assemble dry glassware under inert gas Start->Setup Reagents 2. Add 2-haloquinoline, Pd catalyst, and CuI Setup->Reagents Solvent_Base 3. Add solvent, base, and terminal alkyne Reagents->Solvent_Base Degas 4. Degas the reaction mixture Solvent_Base->Degas Reaction 5. Stir at appropriate temperature Degas->Reaction Monitor 6. Monitor reaction by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 7. Quench reaction and perform aqueous work-up Monitor->Workup Reaction Complete Purification 8. Purify by column chromatography Workup->Purification Characterization 9. Characterize the final product Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The alkynylation of heterocyclic compounds, such as quinolines, is particularly valuable as the quinoline moiety is a key structural component in many biologically active compounds.[3] This document provides a detailed experimental procedure for the Sonogashira coupling of 2-chloroquinoline with terminal alkynes, a crucial transformation for the generation of 2-alkynylquinoline derivatives.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.[4] While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions.[1]

Reaction Principle

The Sonogashira coupling of 2-chloroquinoline proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the 2-chloroquinoline to a Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the 2-alkynylquinoline product and regenerate the Pd(0) catalyst.[5]

Experimental Protocols

This section outlines a general experimental procedure for the palladium-catalyzed Sonogashira coupling of 2-chloroquinoline with a terminal alkyne.

Materials:

  • 2-Chloroquinoline

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine)

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), Acetonitrile (CH₃CN))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

  • Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 2-chloroquinoline (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).[5]

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., a mixture of THF and triethylamine) to the flask.[6] The base can sometimes serve as the solvent or co-solvent.[5]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the required time (typically 3-24 hours).[5][7] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[5][8]

  • Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-alkynylquinoline product.[5][8]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of 2-chloroquinoline derivatives with various terminal alkynes, based on literature data.

Table 1: Optimization of Reaction Conditions for a Model Reaction [3]

EntryPalladium SourceLigandBaseSolventTemperatureTime (h)Yield (%)
1PdCl₂PPh₃TEACH₃CNrt240
2PdCl₂PPh₃TEACH₃CN80 °C120
3PdCl₂PPh₃TEACH₃CNrt (N₂ atm)2470

Reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with phenylacetylene.

Table 2: General Conditions for Sonogashira Coupling [5][6]

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperatureYield (%)
2-Chloro-3-(2-pyridinyl)quinoxalineTerminal Alkyne (1.5 equiv.)Pd(PPh₃)₂Cl₂ (5)CuITriethylamineTHFrt - RefluxNot specified
Aryl HalideTerminal Alkyne (1.1 equiv.)Pd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFrt89

Note: The data is from analogous reactions and serves as a guideline for expected yields and conditions.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine 2-Chloroquinoline, Alkyne, Catalyst, Co-catalyst start->reagents solvent Add Anhydrous Solvent and Base react Stir at appropriate Temperature solvent->react monitor Monitor by TLC react->monitor quench Cool and Quench monitor->quench filter Filter through Celite quench->filter extract Aqueous Work-up filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Sonogashira coupling of 2-chloroquinoline.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transmetalation cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Catalytic cycle for the Sonogashira coupling reaction.

References

Application Note: Purification of 2-Ethynylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethynylquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its purification is a critical step to ensure the reliability of experimental results and the quality of downstream applications. Column chromatography is a widely used and effective technique for the purification of this compound from crude reaction mixtures.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The primary challenge in the purification of quinoline derivatives on silica gel is their basic nature, which can lead to interactions with the acidic silanol groups of the stationary phase, causing streaking or decomposition.[2][3] This protocol incorporates the use of a basic modifier in the eluent to mitigate these effects.[2][4]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[5]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (NEt₃)

  • TLC plates (silica gel 60 F254)

  • Cotton or glass wool

  • Sand (acid-washed)

Equipment:

  • Glass chromatography column

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting[6]

  • Beakers and Erlenmeyer flasks

  • Fraction collector or test tubes

  • Rotary evaporator

Protocol for Purification

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The initial and most critical step is to determine an appropriate mobile phase (eluent) that provides good separation of this compound from impurities.[1]

  • Prepare Eluents: Prepare a series of solvent mixtures of hexane and ethyl acetate with varying polarities (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). To each mixture, add 0.5-1% triethylamine to prevent tailing.[2][4]

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.[6][7]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the baseline is above the solvent level.[3] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[3] The ideal solvent system will give the this compound spot an Rf (retention factor) value of approximately 0.2-0.4.[4][8]

Step 2: Column Preparation (Wet Packing)

  • Prepare the Column: Clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[1]

  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate with 1% NEt₃).[4]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing. Gently tap the column to dislodge any air bubbles.[1]

  • Equilibrate: Once the silica gel has settled, add a thin layer of sand to the top to protect the silica bed. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Never let the column run dry.[1]

Step 3: Sample Loading (Dry Loading)

  • Adsorb the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the initial eluent to the column. Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).

  • Gradient Elution (if necessary): If the separation is not efficient with a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[9]

  • Monitor Fractions: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound. Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate for comparison.

Step 5: Product Isolation

  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are a starting point and may require optimization based on the specific impurities present in the crude mixture.

ParameterRecommended Value/MaterialPurpose
Stationary Phase Silica Gel (100-200 mesh)Adsorbent for separation based on polarity.[5]
Mobile Phase Hexane/Ethyl Acetate with 1% Triethylamine (NEt₃)Eluent to move compounds through the column.[2]
Initial Eluent Ratio 9:1 (Hexane:Ethyl Acetate)To elute non-polar impurities first.
Final Eluent Ratio 7:3 (Hexane:Ethyl Acetate) or as determined by TLCTo elute the moderately polar this compound.
Target Rf Value ~0.2 - 0.4Ensures good separation and reasonable elution time.[4]
Loading Method Dry LoadingPrevents poor separation due to sample dissolution issues.[4]
Detection Method UV light (254 nm) for TLC analysisVisualization of aromatic compounds like quinoline.[3]

Mandatory Visualization

G TLC Step 1: TLC Optimization Prepare_Eluents Prepare Hexane/EtOAc/NEt3 mixtures TLC->Prepare_Eluents Spot_Plate Spot crude product on TLC plate Prepare_Eluents->Spot_Plate Develop_Plate Develop plate in chamber Spot_Plate->Develop_Plate Analyze_Rf Analyze under UV Select eluent with Rf ~0.3 Develop_Plate->Analyze_Rf Column_Prep Step 2: Column Preparation Analyze_Rf->Column_Prep Optimized Eluent Prepare_Slurry Prepare silica gel slurry in initial eluent Column_Prep->Prepare_Slurry Pack_Column Pack column with slurry Prepare_Slurry->Pack_Column Equilibrate Equilibrate column Pack_Column->Equilibrate Sample_Load Step 3: Sample Loading Equilibrate->Sample_Load Dry_Load Adsorb crude onto silica gel (Dry Loading) Sample_Load->Dry_Load Load_On_Column Add sample to top of column Dry_Load->Load_On_Column Elution Step 4: Elution & Collection Load_On_Column->Elution Elute_Column Elute with solvent system (Isocratic or Gradient) Elution->Elute_Column Collect_Fractions Collect fractions Elute_Column->Collect_Fractions Monitor_TLC Monitor fractions by TLC Collect_Fractions->Monitor_TLC Monitor_TLC->Elute_Column Adjust Gradient Isolation Step 5: Product Isolation Monitor_TLC->Isolation Pure Fractions Identified Combine_Fractions Combine pure fractions Isolation->Combine_Fractions Evaporate Evaporate solvent (Rotary Evaporator) Combine_Fractions->Evaporate Final_Product Purified this compound Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 2-Ethynylquinoline in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethynylquinoline in click chemistry reactions, a powerful tool for molecular assembly in drug discovery and chemical biology. Detailed protocols for copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions are presented, enabling the synthesis of distinct triazole regioisomers.

Introduction to this compound in Click Chemistry

This compound is a versatile building block that combines the structural features of a quinoline ring system with a terminal alkyne functionality. The quinoline moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer and antimalarial properties. The terminal alkyne group allows for its facile conjugation to other molecules bearing an azide group through the highly efficient and specific click chemistry reaction.

The most common click chemistry reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, which offer remarkable control over the regioselectivity of the resulting 1,2,3-triazole ring.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles . It is known for its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups.[1][2]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles .[3][4] This complementary regioselectivity provides access to a different chemical space and is crucial for structure-activity relationship (SAR) studies in drug discovery.[5]

The choice between these two catalytic systems allows for the precise synthesis of specific triazole isomers, which can have significantly different biological activities and physicochemical properties.

Applications in Drug Discovery and Chemical Biology

The combination of the quinoline scaffold with the triazole linker through click chemistry has emerged as a powerful strategy in drug discovery.[6][7] The resulting quinoline-triazole hybrids have been investigated for various therapeutic applications:

  • Anticancer Agents: Many quinoline-triazole conjugates have demonstrated potent cytotoxic activity against various cancer cell lines.[8]

  • Anti-Tubercular Activity: The unique structural features of these hybrids have shown promise in the development of new treatments for tuberculosis.[9]

  • Enzyme Inhibition: The quinoline ring can act as a pharmacophore that interacts with the active site of enzymes, such as kinases, while the triazole linker can be used to attach other functional groups to enhance binding affinity or selectivity.

  • Bioconjugation: The bioorthogonal nature of click chemistry allows for the labeling of biomolecules with this compound in complex biological systems. This enables applications in chemical biology, such as tracking and identifying the targets of quinoline-based drugs.[10][11]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters and outcomes for CuAAC and RuAAC reactions involving terminal alkynes like this compound.

ParameterCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Typical Catalyst CuSO₄/Sodium Ascorbate or Cu(I) sourceCpRuCl(PPh₃)₂ or CpRuCl(COD)
Catalyst Loading 1-5 mol%1-5 mol%
Typical Solvents t-BuOH/H₂O, DMSO, DMF, CH₃OHDioxane, Toluene, THF, DCE
Reaction Temperature Room Temperature to 60°CRoom Temperature to 80°C
Reaction Time 1 - 24 hours0.5 - 12 hours
Yields Generally high to quantitativeGood to high
Key Advantage High efficiency, mild conditions, readily available catalysts.Access to the 1,5-regioisomer, complementary to CuAAC.

Experimental Protocols

Protocol 1: Synthesis of this compound (Sonogashira Coupling)

This protocol describes a common method for the synthesis of this compound from 2-chloroquinoline.

Materials:

  • 2-Chloroquinoline

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • Add ethynyltrimethylsilane (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is 2-((trimethylsilyl)ethynyl)quinoline.

  • Dissolve the crude product in THF and cool to 0°C.

  • Add TBAF solution (1.1 eq) dropwise and stir at 0°C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes the synthesis of a 1,4-disubstituted quinoline-triazole.[12]

Materials:

  • This compound

  • Azide derivative (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the azide derivative (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimum amount of water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1-(quinolin-2-yl)-4-substituted-1H-1,2,3-triazole.

Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

This protocol outlines the synthesis of a 1,5-disubstituted quinoline-triazole.[3][13]

Materials:

  • This compound

  • Azide derivative (e.g., Benzyl azide)

  • Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) (CpRuCl(PPh₃)₂) or Chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II) (CpRuCl(COD))

  • 1,4-Dioxane or Toluene, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the azide derivative (1.1 eq), and the ruthenium catalyst (CpRuCl(PPh₃)₂ or CpRuCl(COD), 0.02 eq).

  • Add anhydrous 1,4-dioxane or toluene.

  • Heat the reaction mixture to 60-80°C and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to afford the 1-(quinolin-2-yl)-5-substituted-1H-1,2,3-triazole.

Visualizations

Experimental Workflow for Quinoline-Triazole Synthesis

G cluster_synthesis Synthesis of this compound cluster_click Click Chemistry cluster_cuaac CuAAC cluster_ruaac RuAAC start_synth 2-Chloroquinoline + Ethynyltrimethylsilane sonogashira Sonogashira Coupling (Pd/Cu catalysis) start_synth->sonogashira deprotection TMS Deprotection (TBAF) sonogashira->deprotection product_synth This compound deprotection->product_synth start_click This compound + R-N3 product_synth->start_click cuaac_reagents CuSO4, NaAscorbate t-BuOH/H2O, RT start_click->cuaac_reagents ruaac_reagents Cp*RuCl(L)2 Dioxane, 60-80°C start_click->ruaac_reagents product_cuaac 1,4-disubstituted Quinoline-Triazole cuaac_reagents->product_cuaac product_ruaac 1,5-disubstituted Quinoline-Triazole ruaac_reagents->product_ruaac

Caption: Workflow for the synthesis of quinoline-triazoles.

Logical Relationship of Click Chemistry Reactions

G cluster_pathways Catalytic Pathways reactants This compound + Azide (R-N3) cuaac Cu(I) Catalysis (CuAAC) reactants->cuaac ruaac Ru(II) Catalysis (RuAAC) reactants->ruaac product_1_4 1,4-Regioisomer cuaac->product_1_4 product_1_5 1,5-Regioisomer ruaac->product_1_5

Caption: Regioselective outcomes of click chemistry.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor Binds kinase Downstream Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response inhibitor Quinoline-Triazole Inhibitor inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 2-Ethynylquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethynylquinoline as a key building block in organic synthesis. The focus is on two powerful and widely used transformations: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions enable the facile construction of complex molecular architectures, making this compound a valuable scaffold in medicinal chemistry and materials science.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting 2-(arylethynyl)quinolines are important structural motifs in various biologically active compounds and functional materials.

Sonogashira_Reaction start This compound plus1 + start->plus1 aryl_halide Aryl Halide (R-X) plus1->aryl_halide arrow Pd Catalyst, Cu(I) Co-catalyst Base, Solvent aryl_halide->arrow product 2-(2-Arylethynyl)quinoline arrow->product

Caption: General scheme of the Sonogashira cross-coupling reaction.

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.

EntryAryl Halide (R-X)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1292
24-IodoanisolePd(PPh₃)₄ (3)CuI (5)DIPAToluene60888
31-Bromo-4-nitrobenzenePdCl₂(dppf) (2.5)CuI (5)Cs₂CO₃DMF801675
42-BromopyridinePd(OAc)₂ (4) / XPhos (8)CuI (8)K₂CO₃Dioxane1002468

Materials:

  • This compound (1.0 mmol, 153.2 mg)

  • Iodobenzene (1.1 mmol, 123 µL, 224.4 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 418 µL)

  • Anhydrous tetrahydrofuran (THF), 10 mL

Procedure:

  • To a dry 25 mL Schlenk flask under an argon atmosphere, add this compound, iodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF followed by triethylamine via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-(phenylethynyl)quinoline as a solid.

Sonogashira_Cycle cluster_cu Copper Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)(X)L₂ pd0->pdiix Oxidative Addition (R-X) pdiicu R-Pd(II)(-C≡C-Qu)L₂ pdiix->pdiicu pdiicu->pd0 Reductive Elimination product R-C≡C-Qu pdiicu->product cu_acetylide Cu-C≡C-Qu cu_acetylide->pdiix Transmetalation h_alkyne H-C≡C-Qu h_alkyne->cu_acetylide CuX, Base cu_x CuX base Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a premier example of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] this compound readily participates in this reaction with a wide range of organic azides, yielding novel quinoline-triazole hybrids. These compounds are of significant interest in drug discovery due to their potential biological activities.

CuAAC_Reaction start This compound plus1 + start->plus1 azide Organic Azide (R-N₃) plus1->azide arrow Cu(I) Catalyst Solvent azide->arrow product 2-(1-Aryl-1H-1,2,3-triazol-4-yl)quinoline arrow->product

Caption: General scheme of the CuAAC or "click" reaction.

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of this compound with various organic azides.

EntryOrganic Azide (R-N₃)Cu(I) Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuSO₄·5H₂O (5) / Na-ascorbate (10)Nonet-BuOH/H₂O (1:1)RT695
2Phenyl azideCuI (10)NoneDMF501289
34-AzidoanisoleCu(OAc)₂ (5) / Na-ascorbate (10)TBTA (5)CH₂Cl₂RT891
41-Azido-4-nitrobenzeneCuI (5)DIPEAMeCN601085

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine DIPEA: N,N-Diisopropylethylamine

Materials:

  • This compound (1.0 mmol, 153.2 mg)

  • Benzyl azide (1.0 mmol, 133.2 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water (1 M).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O.

  • Stir the resulting heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction by TLC until completion (typically 6 hours).

  • Upon completion, add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to yield the pure triazole derivative.

CuAAC_Mechanism cluster_legend cu_acetylide Copper(I) Acetylide azide R-N₃ cu_acetylide->azide Coordination cu_triazolide Copper Triazolide Intermediate azide->cu_triazolide Cycloaddition product 1,4-Disubstituted Triazole cu_triazolide->product Protonolysis

Caption: Simplified mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition.

Experimental Workflow

Experimental_Workflow start Start: this compound reagents Add Reactants, Catalysts, Solvent start->reagents reaction Reaction under Inert Atmosphere (Stirring, Heating as required) reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis of this compound derivatives.

References

Applications of 2-Ethynylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a reactive ethynyl group at the 2-position of the quinoline ring system creates 2-ethynylquinoline, a versatile building block for the synthesis of novel drug candidates. This moiety not only provides a rigid handle for further molecular elaboration via reactions like click chemistry and Sonogashira coupling but may also contribute directly to the biological activity of the resulting compounds. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. Detailed protocols for its synthesis and biological evaluation are also provided.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The terminal alkyne functionality is particularly amenable to derivatization, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR).

Anticancer Applications:

Derivatives of this compound have demonstrated significant potential as anticancer agents. The quinoline nucleus itself is a well-established pharmacophore in oncology, and the addition of the ethynyl group can enhance this activity. While specific data for the parent this compound is limited in publicly available literature, related 2-alkynylquinoline derivatives have shown cytotoxicity against a range of cancer cell lines.[4] The proposed mechanisms of action for these compounds are often multifactorial and can include:

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: 2-substituted quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell division.

The following table summarizes the reported cytotoxic activities of some 2-alkynylquinoline derivatives, which serve as a proxy for the potential of this compound-based compounds.

Table 1: Cytotoxic Activity of 2-Alkynylquinoline Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
2-Morpholino-4-(4-methoxyanilino)quinoline (Derivative)HepG2 (Liver)MTT Assay11.42[4]
2-Morpholino-4-(4-chloroanilino)quinoline (Derivative)HepG2 (Liver)MTT Assay8.50[4]
2-Morpholino-4-(4-fluoroanilino)quinoline (Derivative)HepG2 (Liver)MTT Assay12.76[4]
2-Pyrazoline derivative with 4-aryloxy-7-chloroquinolineVarious (NCI-60)GI50 Assay0.48 - 1.66[5]

Note: Data for the parent this compound is not explicitly available in the cited literature. The presented data is for structurally related derivatives to indicate the potential of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a common method for the synthesis of this compound from 2-chloroquinoline and a suitable alkyne source, employing a palladium-catalyzed Sonogashira cross-coupling reaction.[6][7][8][9]

Materials:

  • 2-Chloroquinoline

  • Ethynyltrimethylsilane or Acetylene gas

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Triethylamine (TEA) or another suitable amine base

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloroquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq). If using a Pd(II) source like Pd(OAc)₂, also add a phosphine ligand such as PPh₃ (0.04-0.10 eq).

  • Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) to dissolve the reactants, followed by the addition of the amine base (e.g., TEA, 2-3 eq).

  • Alkyne Addition: If using ethynyltrimethylsilane, add it to the reaction mixture (1.2-1.5 eq). If using acetylene gas, bubble it through the reaction mixture for a defined period.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines a general procedure for assessing the in vitro anticancer activity of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative from the stock solution in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with the same concentration of DMSO).

  • Incubation: Incubate the plates for another 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound 2-Haloquinoline 2-Haloquinoline Sonogashira Coupling Sonogashira Coupling 2-Haloquinoline->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Sonogashira Coupling Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Sonogashira Coupling Base Base Base->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound

Caption: Workflow for the synthesis of this compound.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds P1 P RTK->P1 P2 P RTK->P2 Grb2/Sos Grb2/Sos P1->Grb2/Sos Recruits Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Quinoline-based Kinase Inhibitor (e.g., this compound derivative) Inhibitor->RTK Inhibits Phosphorylation

Caption: Inhibition of a generic RTK signaling pathway.

References

Application Notes and Protocols for the Synthesis and Biological Screening of 2-Ethynylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-ethynylquinoline derivatives and protocols for their biological screening. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The introduction of an ethynyl group at the 2-position of the quinoline ring can significantly influence the biological activity of the molecule, making these derivatives attractive candidates for drug discovery programs.

Synthesis of this compound Derivatives

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is particularly well-suited for the synthesis of this compound derivatives from readily available 2-haloquinolines.

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)quinoline via Sonogashira Coupling

This protocol describes the synthesis of a protected this compound derivative, which can be subsequently deprotected for further functionalization or direct biological testing.

Materials:

  • 2-Chloroquinoline

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous toluene (10 mL per 1 mmol of 2-chloroquinoline) and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-((trimethylsilyl)ethynyl)quinoline.

Note: The trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the terminal alkyne, this compound.

Biological Screening Protocols

The synthesized this compound derivatives can be screened for various biological activities. Below are detailed protocols for assessing their anticancer, antimicrobial, and enzyme-inhibiting potential.

Protocol 2: In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][11][12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well round-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivatives in MHB in the wells of a 96-well plate (typically 50 µL per well).

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Many quinoline derivatives exhibit their anticancer effects by inhibiting protein kinases involved in cancer cell signaling.[7][8][9][15][16] This protocol outlines a general procedure for a luminescence-based kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • In a white microplate, add the test compounds, recombinant VEGFR-2 kinase, and the specific kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

The quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of different this compound derivatives.

Table 1: In Vitro Anticancer Activity of 2-Substituted Quinoline Derivatives

CompoundSubstitution at C2Cancer Cell LineIC₅₀ (µM)Reference
1 PhenylPC3 (Prostate)31.37[17]
2 3,4-MethylenedioxyphenylPC3 (Prostate)34.34[17]
3 PhenylHeLa (Cervical)8.3[17]
4c Pyridin-2-one derivativeK-562 (Leukemia)7.72[18]
4c Pyridin-2-one derivativeHOP-92 (Lung)2.37[18]
4c Pyridin-2-one derivativeSNB-75 (CNS)2.38[18]
4c Pyridin-2-one derivativeRXF 393 (Renal)2.21[18]
4c Pyridin-2-one derivativeBT-549 (Breast)4.11[18]
15 Hydrazide derivativeMCF-7 (Breast)15.16
15 Hydrazide derivativeHepG-2 (Liver)18.74
15 Hydrazide derivativeA549 (Lung)18.68

Note: Data for specific this compound derivatives is limited in the public domain. The table presents data for closely related 2-substituted quinolines to illustrate the potential anticancer activity.

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
6c MRSA0.75[13]
6c VRE0.75[13]
6c MRSE2.50[13]
4 MRSA0.75[3]
4 VRE0.75[3]
15 S. aureus0.8[14]
15 B. cereus1.61[14]
2 B. cereus3.12
6 E. coli6.25

Table 3: In Vitro Kinase Inhibition by Quinoline and Related Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
23j VEGFR-23.7[9]
23a VEGFR-25.8-11.8[9]
Sorafenib (Control) VEGFR-23.12[9]
Staurosporine PIM12.6[12]
Ro 31-8220 PIM12.6[12]

Note: This table showcases the potent kinase inhibitory activity of quinoline and related heterocyclic derivatives.

Visualizations

Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow for this compound Derivatives Start 2-Haloquinoline Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Start->Coupling Protected Protected this compound (e.g., TMS-protected) Coupling->Protected Deprotection Deprotection (e.g., TBAF or K2CO3/MeOH) Protected->Deprotection Final_Product This compound Derivative Deprotection->Final_Product Screening Biological Screening (Anticancer, Antimicrobial, etc.) Final_Product->Screening

Caption: Synthetic workflow for this compound derivatives.

Biological Screening Workflow

Biological_Screening_Workflow Workflow for Biological Screening of this compound Derivatives Compound Synthesized this compound Derivative Primary_Screening Primary Screening (e.g., MTT Assay @ single high conc.) Compound->Primary_Screening Dose_Response Dose-Response Assays (Determine IC50/MIC) Primary_Screening->Dose_Response Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) Dose_Response->Mechanism_Study Potent Compounds Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Biological screening workflow.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration & Angiogenesis Akt->Migration MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition.

PIM1 Kinase Signaling Pathway

PIM1_Signaling Simplified PIM1 Kinase Signaling Pathway and Inhibition Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulate Expression BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Inactivates) cMYC c-MYC PIM1->cMYC Stabilizes Inhibitor This compound Derivative Inhibitor->PIM1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Promotes Proliferation Cell Proliferation cMYC->Proliferation

References

Application Notes and Protocols: 2-Ethynylquinoline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethynylquinoline as a versatile building block for the construction of novel heterocyclic compounds. The protocols detailed below are aimed at researchers in organic synthesis, medicinal chemistry, and drug discovery, offering step-by-step guidance for the preparation of diverse heterocyclic scaffolds with potential biological activities.

Introduction

This compound is a valuable bifunctional molecule possessing both a quinoline nucleus and a terminal alkyne. The quinoline moiety is a "privileged" scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents. The terminal alkyne functionality serves as a versatile handle for various chemical transformations, most notably in cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. This unique combination allows for the facile synthesis of a diverse array of novel heterocycles with significant potential for drug development.

This document outlines key synthetic strategies employing this compound, including its preparation via Sonogashira coupling, and its subsequent elaboration into triazoles, isoxazoles, and pyrazolo[1,5-a]quinolines. Detailed experimental protocols and tabulated quantitative data are provided to facilitate the practical application of these methodologies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between a 2-haloquinoline (typically 2-chloroquinoline or 2-bromoquinoline) and a suitable acetylene source, such as trimethylsilylacetylene followed by deprotection, or directly with acetylene gas.[1][2]

General Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents 2-Haloquinoline, Acetylene Source, Pd Catalyst, Cu(I) Cocatalyst, Base, Solvent reaction Reaction Setup (Inert Atmosphere) reagents->reaction Mixing workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene

This protocol describes a palladium and phosphane-free Sonogashira-type cross-coupling reaction.[2]

Materials:

  • 3-Chalcone-2-chloroquinoline (1 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dried reaction flask, add 3-chalcone-2-chloroquinoline (1 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

Entry2-HaloquinolineAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-ChloroquinolinePhenylacetyleneCuIK₂CO₃DMF10085-95[2]
22-BromoquinolineTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT>90[1]

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and various organic azides.[3][4][5] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.

General Workflow for CuAAC Reaction

CuAAC_Workflow reagents This compound, Organic Azide, Cu(I) Source, Solvent reaction Reaction Setup (Often Aqueous) reagents->reaction Mixing workup Filtration or Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Quinoline-Triazole Hybrid purification->product

Caption: General workflow for the synthesis of quinoline-triazole hybrids via CuAAC.

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol is a general procedure for the CuAAC reaction.[4][5]

Materials:

  • This compound (1 mmol)

  • Benzyl azide (1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol/Water (1:1, 10 mL)

Procedure:

  • In a reaction vial, dissolve this compound (1 mmol) and benzyl azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Anticancer Activity of Quinoline-Triazole Hybrids

Compound IDR Group on TriazoleCell LineIC₅₀ (µM)Reference
5a -ClMCF-79.25 ± 0.22[6]
A-5499.56 ± 0.19[6]
HepG210.56 ± 0.19[6]
5d -OCH₃MCF-710.42 ± 0.25[6]
A-54912.97 ± 0.22[6]
HepG213.05 ± 0.45[6]
5f m-Cl, m-OMeMCF-710.49 ± 0.31[6]
A-54910.27 ± 0.27[6]
HepG211.27 ± 0.30[6]
6b Linker variationα-glucosidase14.0 ± 0.16[7]
6c Linker variationα-glucosidase8.30 ± 0.33[7]

Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

This compound can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides to afford novel isoxazole-containing quinoline derivatives. Nitrile oxides are typically generated in situ from the corresponding aldoximes.[8][9]

General Workflow for Isoxazole Synthesis

Isoxazole_Synthesis_Workflow reagents This compound, Aldoxime, Oxidizing Agent/Base, Solvent reaction In situ Nitrile Oxide Generation & Cycloaddition reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Quinoline-Isoxazole Hybrid purification->product

Caption: General workflow for the synthesis of quinoline-isoxazole hybrids.

Experimental Protocol: 1,3-Dipolar Cycloaddition with an In Situ Generated Nitrile Oxide

This protocol is a general procedure for the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne.[8][9]

Materials:

  • This compound (1 mmol)

  • Aldoxime (e.g., benzaldoxime) (1.1 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.1 mmol) in DCM (5 mL).

  • Add N-chlorosuccinimide (1.1 mmol) in one portion and stir the mixture at room temperature for 15-30 minutes to form the hydroximoyl chloride.

  • To this mixture, add a solution of this compound (1 mmol) in DCM (5 mL).

  • Cool the reaction mixture to 0 °C and add triethylamine (1.2 mmol) dropwise. The triethylamine facilitates the in situ generation of the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Pyrazolo[1,5-a]quinoline Derivatives

While a direct one-step synthesis from this compound is less common, pyrazolo[1,5-a]quinolines can be synthesized through multi-step sequences where this compound derivatives are key intermediates. One plausible route involves the initial formation of a pyrazole ring followed by an intramolecular cyclization onto the quinoline core. Another approach is the reaction of 5-amino-pyrazole derivatives with β-dicarbonyl compounds.[10][11]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in these application notes, particularly the Sonogashira coupling, CuAAC click chemistry, and 1,3-dipolar cycloadditions, provide efficient and reliable routes to quinoline-containing triazoles and isoxazoles. The biological data presented for some of these derivatives, especially their anticancer activities, underscore the potential of this scaffold in drug discovery and development. The detailed protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this compound and to generate new molecular entities for biological screening.

References

Application Notes and Protocols for the Polymerization of 2-Ethynylquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-ethynylquinoline) is a conjugated polymer with a backbone of alternating carbon-carbon double bonds, featuring a quinoline moiety as a side group. This unique structure imparts promising photophysical and chemical properties, making it a material of significant interest for various applications in materials science. The conjugated backbone facilitates charge transport, suggesting potential uses in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The nitrogen-containing quinoline ring offers sites for protonation, metal coordination, and hydrogen bonding, which can be exploited for the development of chemosensors, catalysts, and materials with tunable properties. Furthermore, the rigid structure of the polymer backbone can lead to interesting morphological and thermal properties.

These application notes provide an overview of the synthesis, properties, and potential applications of poly(this compound), along with detailed experimental protocols for its polymerization and characterization.

Potential Applications in Materials Science

The unique combination of a conjugated polyacetylene backbone and functional quinoline side groups makes poly(this compound) a versatile platform for the development of advanced materials.

  • Organic Electronics: The extended π-conjugation along the polymer backbone suggests that poly(this compound) could exhibit semiconductor properties. This opens up possibilities for its use as an active layer in electronic devices. The quinoline group can influence the polymer's electron affinity and energy levels, allowing for the tuning of its electronic properties.

  • Chemosensors: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate with metal ions or interact with acidic compounds. This interaction can induce changes in the polymer's fluorescence or absorption spectra, forming the basis for sensitive and selective chemosensors.

  • Catalysis: The quinoline moiety can act as a ligand for transition metal catalysts. Immobilizing these catalytic sites on a polymer support can offer advantages in terms of catalyst recovery and reusability.

  • Biomedical Applications: Quinoline derivatives are known to exhibit a range of biological activities. Polymers containing quinoline units could be explored for applications in drug delivery, bio-imaging, and as antimicrobial agents. The polymer backbone could serve as a scaffold for the controlled release of quinoline-based therapeutic agents.

Experimental Protocols

Due to the limited availability of direct experimental data for the homopolymerization of this compound, the following protocols are adapted from established procedures for the polymerization of analogous substituted acetylenes, such as phenylacetylene.

Protocol 1: Polymerization of this compound using a Ziegler-Natta Catalyst

This protocol describes a method for the polymerization of this compound using a classic Ziegler-Natta catalyst system, which is widely used for the polymerization of alkynes.[1][2][3][4]

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Hydrochloric acid (for catalyst residue removal)

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a Schlenk flask.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add triethylaluminum to the toluene with stirring.

    • In a separate flask, prepare a solution of titanium tetrachloride in anhydrous toluene.

    • Slowly add the TiCl₄ solution to the triethylaluminum solution at 0 °C with vigorous stirring.

    • Age the catalyst mixture at room temperature for 1 hour.

  • Polymerization:

    • In a separate Schlenk flask, dissolve this compound in anhydrous toluene under an inert atmosphere.

    • Add the prepared catalyst solution to the monomer solution with stirring.

    • Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours). The reaction mixture will likely become viscous and colored.

  • Work-up and Purification:

    • Quench the polymerization by adding methanol to the reaction mixture. This will precipitate the polymer.

    • Filter the polymer and wash it with methanol to remove unreacted monomer and catalyst residues.

    • To further purify the polymer, dissolve it in a suitable solvent (e.g., chloroform or tetrahydrofuran) and wash the solution with a dilute hydrochloric acid solution to remove any remaining metal species, followed by washing with distilled water until the aqueous layer is neutral.

    • Precipitate the polymer again by adding the solution to a large excess of a non-solvent like methanol.

    • Collect the polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Polymerization of this compound using a Rhodium-Based Catalyst

Rhodium catalysts are known for their ability to polymerize substituted acetylenes in a controlled manner, often yielding polymers with high stereoregularity (cis-transoidal structure).[5][6][7]

Materials:

  • This compound (monomer)

  • Rhodium(I) complex catalyst (e.g., [Rh(nbd)Cl]₂ - norbornadiene rhodium(I) chloride dimer)

  • Triethylamine (co-catalyst/activator)

  • Anhydrous solvent (e.g., toluene or THF)

  • Methanol (for precipitation)

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the rhodium catalyst and triethylamine in the anhydrous solvent in a Schlenk flask.

    • Stir the solution at room temperature for a short period to allow for catalyst activation.

  • Polymerization:

    • Add a solution of this compound in the same anhydrous solvent to the catalyst solution.

    • Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the specified time (e.g., 1-24 hours). Monitor the progress of the polymerization by observing the increase in viscosity.

  • Work-up and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Filter the precipitated polymer and wash it thoroughly with methanol.

    • Dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate it into methanol to further purify it.

    • Collect the final polymer by filtration and dry it under vacuum to a constant weight.

Characterization of Poly(this compound)

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a key technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymer.[8][9][10][11]

Instrumentation:

  • GPC system equipped with a pump, injector, column set (e.g., polystyrene-divinylbenzene columns), and a detector (e.g., refractive index detector).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the poly(this compound) in a suitable solvent (e.g., THF or chloroform) at a known concentration (e.g., 1 mg/mL).

  • Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene standards).

  • Analysis: Inject the polymer solution into the GPC system and record the chromatogram.

  • Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.

2. Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to evaluate the thermal stability and phase transitions of the polymer.[12][13][14][15][16]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place a small amount of the dried polymer sample (5-10 mg) in a TGA pan.

  • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 800 °C).

  • Record the weight loss of the sample as a function of temperature. The onset of decomposition provides an indication of the polymer's thermal stability.

DSC Procedure:

  • Place a small amount of the polymer sample (5-10 mg) in a DSC pan.

  • Heat the sample under an inert atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan at the same rate. The second heating scan is typically used to determine the glass transition temperature (Tg) and melting temperature (Tm), as it erases the thermal history of the sample.

Data Presentation

Table 1: Expected Molecular Weight Data for Poly(this compound)

ParameterZiegler-Natta Polymerization (Expected)Rhodium-Catalyzed Polymerization (Expected)
Number-Average Molecular Weight (Mn) ( g/mol ) 5,000 - 50,00010,000 - 200,000
Weight-Average Molecular Weight (Mw) ( g/mol ) 10,000 - 150,00015,000 - 400,000
Polydispersity Index (PDI) 2.0 - 4.01.1 - 2.0

Table 2: Comparative Thermal Properties of Substituted Polyacetylenes

PolymerDecomposition Onset (TGA, 5% weight loss)Glass Transition Temperature (Tg)Reference
Poly(phenylacetylene) ~264 °C150-200 °C[8]
Poly(1-hexyne) ~150 °CNot reported[8]
Poly(this compound) (Expected) > 250 °C> 150 °C-

Visualizations

Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Catalyst Catalyst System (Ziegler-Natta or Rhodium-based) Polymerization Polymerization Reaction Monomer->Polymerization Catalyst->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Washing Washing & Drying Precipitation->Washing Polymer Poly(this compound) Washing->Polymer GPC GPC/SEC (Molecular Weight) TGA_DSC TGA/DSC (Thermal Properties) Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) Polymer->GPC Polymer->TGA_DSC Polymer->Spectroscopy

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination TiCl4 TiCl₄ Active_Site Active Titanium-Alkyl Complex TiCl4->Active_Site AlEt3 Al(C₂H₅)₃ AlEt3->Active_Site Insertion Monomer Insertion Active_Site->Insertion Monomer This compound Monomer->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain n times Growing_Chain->Insertion Polymer Poly(this compound) Growing_Chain->Polymer Termination_Agent Termination Agent (e.g., H₂ or transfer agent) Termination_Agent->Polymer

Caption: Simplified logical relationship of Ziegler-Natta polymerization of this compound.

References

2-Ethynylquinoline: A Versatile Building Block for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethynylquinoline is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in the synthesis of sophisticated fluorescent probes. Its rigid quinoline core provides a robust fluorophore with favorable photophysical properties, while the terminal ethynyl group offers a reactive handle for facile and specific conjugation to a wide array of molecules. This unique combination allows for the rational design of "turn-on" or ratiometric fluorescent probes for applications in biomedical research, drug discovery, and diagnostics.

The ethynyl moiety of this compound is particularly amenable to highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the straightforward linkage of the quinoline fluorophore to biomolecules, targeting ligands, or sensor moieties with high yield and under mild reaction conditions. The resulting triazole linkage is stable and does not interfere with the fluorescence properties of the quinoline core.

Furthermore, the quinoline nitrogen atom can act as a binding site for metal ions, leading to modulation of the probe's fluorescence upon chelation. This property is harnessed in the design of chemosensors for various metal ions, where binding can lead to fluorescence enhancement through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or disruption of Photoinduced Electron Transfer (PET) quenching.

These application notes provide a comprehensive overview of the synthesis of this compound, its derivatization into functional fluorescent probes, and detailed protocols for its application in metal ion detection and cellular imaging.

Quantitative Data Summary

The photophysical and sensing properties of fluorescent probes derived from this compound are highly dependent on the specific molecular structure of the final probe. The following table provides representative data for a hypothetical "turn-on" fluorescent probe for a target analyte, synthesized by conjugating this compound to a receptor unit via click chemistry. These values are based on typical performance characteristics of quinoline-based fluorescent sensors.

PropertyValueConditions
Photophysical Properties
Excitation Wavelength (λex)~330-360 nmIn a suitable buffer (e.g., HEPES, pH 7.4)
Emission Wavelength (λem)~450-500 nm (Analyte-bound)In a suitable buffer (e.g., HEPES, pH 7.4)
Quantum Yield (Φ) - Free Probe< 0.05In a suitable buffer (e.g., HEPES, pH 7.4)
Quantum Yield (Φ) - Bound Probe> 0.5In a suitable buffer (e.g., HEPES, pH 7.4)
Molar Extinction Coefficient (ε)15,000 - 25,000 M⁻¹cm⁻¹In a suitable buffer (e.g., HEPES, pH 7.4)
Sensing Performance
AnalyteMetal Ions (e.g., Zn²⁺, Cu²⁺) or Biomolecules
Detection Limit (LOD)10 - 100 nMBased on 3σ/slope method
Linear Range0 - 10 µM
Response Time< 5 minutes
Sensing MechanismCHEF, PET, ICT, or ESIPTDependent on probe design

Experimental Protocols

I. Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of this compound from 2-chloroquinoline and a protected acetylene source, followed by deprotection. The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][2][3]

Materials:

  • 2-Chloroquinoline

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Sonogashira Coupling:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

    • Add anhydrous toluene and anhydrous triethylamine (3.0 eq).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add ethynyltrimethylsilane (1.5 eq) dropwise while stirring.

    • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-(trimethylsilylethynyl)quinoline.

  • Deprotection:

    • Dissolve the purified 2-(trimethylsilylethynyl)quinoline in THF.

    • Add a solution of TBAF (1.1 eq, 1 M in THF) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis_of_2_Ethynylquinoline cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection 2-Chloroquinoline 2-Chloroquinoline Coupling_Reaction Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene, 80°C 2-Chloroquinoline->Coupling_Reaction TMS-Acetylene TMS-Acetylene TMS-Acetylene->Coupling_Reaction Intermediate 2-(Trimethylsilylethynyl)quinoline Coupling_Reaction->Intermediate Deprotection_Step TBAF, THF, rt Intermediate->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Synthesis of this compound.
II. Synthesis of a Fluorescent Probe via Click Chemistry

This protocol describes the synthesis of a hypothetical fluorescent probe by conjugating this compound to an azide-containing molecule (e.g., a targeting ligand or a receptor for an analyte) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5]

Materials:

  • This compound

  • Azide-functionalized molecule (Molecule-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the azide-functionalized molecule (1.0 eq) in a mixture of tert-butanol and water (1:1).

    • In a separate vial, dissolve this compound (1.1 eq) in DMSO.

    • Prepare fresh aqueous solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Click Reaction:

    • To the solution of the azide-functionalized molecule, add the DMSO solution of this compound.

    • Add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final fluorescent probe.

Click_Chemistry_Probe_Synthesis This compound This compound Click_Reaction CuSO₄, Na Ascorbate t-BuOH/H₂O, rt This compound->Click_Reaction Azide_Molecule Molecule-N₃ Azide_Molecule->Click_Reaction Final_Probe Quinoline-Triazole-Molecule (Fluorescent Probe) Click_Reaction->Final_Probe

Probe Synthesis via Click Chemistry.
III. General Protocol for Metal Ion Detection

This protocol outlines a general procedure for using a this compound-based fluorescent probe for the detection of a target metal ion in an aqueous solution.

Materials and Equipment:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer with quartz cuvettes.

  • Micropipettes.

Procedure:

  • Preparation of the Probe Solution:

    • Dilute the stock solution of the fluorescent probe in the buffer solution to the desired final concentration (e.g., 1-10 µM).

  • Fluorometric Titration:

    • Place 3 mL of the diluted probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

    • Add small aliquots of the stock solution of the target metal ion to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Test:

    • To assess the selectivity of the probe, repeat the fluorometric measurement by adding other metal ions at the same concentration as the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

    • The detection limit can be calculated based on the 3σ/slope method from the linear portion of the titration curve at low concentrations.

IV. General Protocol for Cellular Imaging

This protocol provides a general workflow for using a cell-permeable this compound-based fluorescent probe for imaging in live cells.

Materials and Equipment:

  • Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe (1 mM in DMSO).

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets.

Procedure:

  • Cell Culture:

    • Seed the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh imaging buffer (e.g., PBS or serum-free medium) to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the probe at its optimal excitation wavelength and capture the fluorescence emission using the appropriate filter set.

  • (Optional) Co-localization Studies:

    • To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., LysoTracker, MitoTracker).

Bioimaging_Workflow cluster_prep Preparation cluster_imaging Imaging Cell_Culture Culture cells on glass-bottom dish Probe_Loading Incubate cells with probe solution Cell_Culture->Probe_Loading Washing Wash cells with PBS to remove excess probe Probe_Loading->Washing Microscopy Image cells using fluorescence microscope Washing->Microscopy Data_Analysis Analyze images for probe localization and intensity Microscopy->Data_Analysis

General Workflow for Cellular Bioimaging.

Mechanism of Action: "Turn-On" Fluorescence

The "turn-on" fluorescence response of probes derived from this compound upon binding to an analyte is often governed by one of several photophysical mechanisms. A common strategy involves the conjugation of the quinoline fluorophore to a receptor unit that also acts as a quencher in the unbound state.

Photoinduced Electron Transfer (PET): In the free probe, the receptor unit may have a readily available lone pair of electrons that can be transferred to the excited state of the quinoline fluorophore upon excitation. This non-radiative de-excitation pathway quenches the fluorescence, resulting in a "dark" state. Upon binding of the target analyte to the receptor, the lone pair of electrons becomes engaged in coordination, which inhibits the PET process. This blockage of the quenching pathway restores the fluorescence of the quinoline moiety, leading to a "turn-on" response.

PET_Mechanism cluster_off Fluorescence OFF (Free Probe) cluster_on Fluorescence ON (Probe-Analyte Complex) Quinoline_Excited_Off Quinoline* (Excited State) Receptor_Off Receptor (Quencher) Quinoline_Excited_Off->Receptor_Off e⁻ No_Fluorescence No Fluorescence PET PET Quinoline_Excited_On Quinoline* (Excited State) Fluorescence Fluorescence Quinoline_Excited_On->Fluorescence Receptor_Bound Receptor-Analyte Complex PET_Blocked PET Blocked

Photoinduced Electron Transfer (PET) Mechanism.

References

Application Notes: Synthesis and Biological Relevance of 2-Ethynylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an ethynyl group at the 2-position of the quinoline ring creates 2-ethynylquinoline analogs, a class of compounds with significant potential in drug discovery and materials science.[3] The carbon-carbon triple bond can act as a versatile handle for further functionalization via click chemistry or serve as a key pharmacophoric element, interacting with biological targets.[4]

These derivatives have been explored for various therapeutic applications. For instance, quinoline-based compounds have been investigated as inhibitors of key signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and other kinases.[5][6] The synthesis of a diverse library of these analogs is crucial for structure-activity relationship (SAR) studies and the development of new lead compounds.

The most common and efficient method for the synthesis of this compound analogs is the Sonogashira cross-coupling reaction.[7][8] This reaction involves the coupling of a 2-haloquinoline (typically 2-chloro- or 2-bromoquinoline) with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst.[7][9] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[8]

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound Analogs

This protocol details a general procedure for the synthesis of this compound derivatives via a palladium/copper-catalyzed Sonogashira coupling reaction.

Workflow Overview

G General Workflow for this compound Synthesis Start Starting Materials (2-Haloquinoline, Terminal Alkyne) Setup Reaction Setup (Catalysts, Base, Solvent under Inert Atmosphere) Start->Setup Reaction Sonogashira Coupling (Stirring at RT or Heating) Setup->Reaction Monitor Reaction Monitoring (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Product Final Product (this compound Analog) Characterize->Product

Caption: General workflow for the synthesis of this compound analogs.

Materials and Reagents
  • 2-Haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) (1.0 eq.)

  • Terminal Alkyne (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂) (0.02 - 0.05 eq.)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq.)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 5.0 eq.)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Triphenylphosphine (PPh₃) (optional, can improve catalyst stability) (1 mol %)[9]

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply line (manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-haloquinoline (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.06 eq.).[3]

  • Addition of Solvent and Base: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the 2-haloquinoline) and the amine base (e.g., triethylamine, 3.0 eq.).[3]

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq.) to the mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[3]

  • Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after a few hours, the reaction can be gently heated to 50-80 °C.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-haloquinoline spot is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified this compound analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound analogs. Yields are highly dependent on the specific substrates and reaction conditions used.

2-HaloquinolineTerminal AlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
2-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂ / CuITEA / THF2512~85-95[7][8]
2-ChloroquinolineTrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA / Toluene6024~70-85[7][8]
2-Iodoquinoline1-HexynePdCl₂(PPh₃)₂ / CuITEA / DMF258>90[7]
2-BromonitroquinolinePropargyl alcoholPd(OAc)₂ / PPh₃ / CuITEA / Acetonitrile5018~65-75[9]

Biological Context: Targeting Signaling Pathways

Quinoline derivatives are of significant interest in oncology as they can inhibit critical cell signaling pathways that promote cancer cell growth and survival.[6] One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of the EGFR signaling cascade can block downstream effects like proliferation, angiogenesis, and metastasis.

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based analog.

References

Application Note: Characterization of 2-Ethynylquinoline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 2-ethynylquinoline, a key building block in medicinal chemistry and materials science, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a hypothetical, yet representative, dataset for ¹H and ¹³C NMR, along with comprehensive experimental procedures for sample preparation and spectral acquisition. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and related compounds.

Introduction

This compound is a versatile heterocyclic compound featuring a quinoline core functionalized with a terminal alkyne. This structural motif is of significant interest in drug discovery, serving as a precursor for the synthesis of more complex molecules through reactions such as click chemistry and Sonogashira coupling. Accurate structural characterization is paramount to ensure the identity and purity of this compound for subsequent applications. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This note outlines the application of ¹H and ¹³C NMR for the unambiguous characterization of this compound.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below.

G Structure of this compound cluster_0 C2 C2 C3 C3 C2->C3 C9 C≡ C2->C9 C4 C4 C3->C4 H3 H3 C4a C4a C4->C4a H4 H4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 H5 H5 C7 C7 C6->C7 H6 H6 C8 C8 C7->C8 H7 H7 C8->C8a H8 H8 N1 N1 C8a->N1 N1->C2 C10 C-H C9->C10 H10 H10

Caption: Molecular structure of this compound with atom numbering.

Hypothetical NMR Data

Disclaimer: The following NMR data is a hypothetical, yet representative, example for this compound and is provided for illustrative purposes. Actual experimental values may vary.

The anticipated ¹H and ¹³C NMR spectral data for this compound, dissolved in deuterated chloroform (CDCl₃), are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.55d8.4
H-48.15d8.4
H-57.80d8.2
H-67.50t7.5
H-77.70t7.6
H-88.10d8.5
H-103.20s-

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-2143.5
C-3127.8
C-4136.5
C-4a129.0
C-5127.5
C-6127.0
C-7129.5
C-8130.0
C-8a148.0
C-9 (C≡)83.0
C-10 (≡C-H)79.5

Experimental Protocols

Sample Preparation

A standard protocol for preparing a solid sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of solid this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): ~4 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used for calibration.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 to 4096 (or more, depending on concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1.5 s

  • Spectral Width: 0 to 200 ppm

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used for calibration.

Experimental Workflow

The general workflow for the NMR characterization of a solid organic compound like this compound is depicted below.

G NMR Characterization Workflow cluster_0 start Start: Solid Sample of this compound weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire 1H NMR Spectrum filter->acquire_1H acquire_13C Acquire 13C NMR Spectrum filter->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process analyze Analyze Data (Chemical Shifts, Coupling Constants) process->analyze elucidate Structure Elucidation and Purity Assessment analyze->elucidate end End: Characterized Compound elucidate->end

Caption: General workflow for NMR characterization.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided hypothetical data serves as a useful reference for the interpretation of experimental results, facilitating the unambiguous confirmation of the molecular structure and assessment of sample purity. This ensures the reliability of this compound as a starting material in various synthetic applications.

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylquinoline is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its characterization and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of organic molecules, providing valuable insights into their structure. These application notes provide a detailed overview of the expected mass spectrometric behavior of this compound and protocols for its analysis.

Predicted Mass Spectrometric Fragmentation of this compound

The fragmentation of this compound in mass spectrometry is anticipated to be influenced by the stability of the quinoline ring and the presence of the ethynyl substituent. Under electron ionization (EI), the molecule is expected to form a stable molecular ion, which then undergoes a series of characteristic fragmentation steps.

Aromatic systems like quinoline tend to exhibit a prominent molecular ion peak due to their inherent stability.[1][2] The fragmentation of the parent quinoline molecule is known to proceed via the loss of hydrogen cyanide (HCN).[3][4] For substituted quinolines, the nature of the substituent significantly influences the fragmentation pathways.[3][5]

Based on these principles, a plausible fragmentation pattern for this compound is proposed. The initial ionization will form the molecular ion at m/z 153. Subsequent fragmentation is likely to involve the loss of the ethynyl group and fragmentation of the quinoline ring.

Data Presentation: Predicted EI Mass Spectrum of this compound

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss for this compound under electron ionization.

m/zProposed Fragment IonNeutral LossDescription
153[C₁₁H₇N]⁺•-Molecular Ion (M⁺•)
152[C₁₁H₆N]⁺H•Loss of a hydrogen radical
127[C₉H₆N]⁺C₂H•Loss of the ethynyl radical
126[C₉H₅N]⁺•HCNLoss of hydrogen cyanide from the [M-H]⁺ ion
101[C₈H₅]⁺HCNLoss of hydrogen cyanide from the quinoline ring fragment
75[C₆H₃]⁺C₂H₂Loss of acetylene from the phenyl ring fragment

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

  • Quality Control: Include a solvent blank and a known standard to ensure system suitability.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[3]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation.

  • Propose a fragmentation mechanism based on the observed fragment ions.

Visualizations

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway M [C₁₁H₇N]⁺• m/z = 153 Molecular Ion M_minus_H [C₁₁H₆N]⁺ m/z = 152 M->M_minus_H - H• M_minus_C2H [C₉H₆N]⁺ m/z = 127 M->M_minus_C2H - C₂H• M_minus_H_minus_HCN [C₉H₅N]⁺• m/z = 126 M_minus_H->M_minus_H_minus_HCN - HCN Fragment_101 [C₈H₅]⁺ m/z = 101 M_minus_C2H->Fragment_101 - HCN Fragment_75 [C₆H₃]⁺ m/z = 75 Fragment_101->Fragment_75 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 2-haloquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this valuable C-C bond-forming reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the Sonogashira coupling of 2-haloquinolines, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low to no yield of my desired 2-alkynylquinoline product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a frequent issue in the Sonogashira coupling of 2-haloquinolines. Several factors can contribute to this problem, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is critical, especially for less reactive 2-chloroquinolines. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be efficient enough.

    • Solution: Employ more electron-rich and bulky phosphine ligands such as cataCXium® A or sXPhos, which can facilitate the oxidative addition step. For challenging substrates, consider using a more active palladium precatalyst.

  • Suboptimal Reaction Temperature: 2-Chloroquinolines, in particular, often require higher temperatures to activate the C-Cl bond for oxidative addition.

    • Solution: If the reaction is being run at room temperature or slightly elevated temperatures, a significant increase may be necessary. However, be cautious of potential degradation of starting materials or products at excessively high temperatures.

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the terminal alkyne and the overall catalytic cycle. Amine bases like triethylamine or diisopropylethylamine are common, but may not be strong enough for all substrates.

    • Solution: Stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ can be more effective in driving the reaction to completion, especially with challenging 2-haloquinoline substrates.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.

    • Solution: For couplings involving less reactive 2-chloroquinolines, polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar solvents like THF or toluene.

  • Catalyst Poisoning by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: The use of bulky ligands on the palladium catalyst can sterically hinder this coordination. Additionally, performing the reaction in the presence of an additive that can preferentially coordinate to the quinoline nitrogen, without interfering with the catalyst, may be beneficial, though specific examples for this are not yet widely established. Experimenting with different ligand-to-metal ratios can also help optimize the reaction.

Question 2: I am observing a significant amount of homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

Answer:

The formation of a diyne byproduct through the homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[1]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.

    • Solution: It is crucial to rigorously degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[2][3] This can be achieved through freeze-pump-thaw cycles for the solvent or by bubbling an inert gas through the reaction mixture for an extended period.[4]

  • Copper Co-catalyst: The copper(I) salt, while accelerating the desired reaction, is also a primary catalyst for the homocoupling side reaction.[1][3]

    • Solution 1: Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[1][3] This often necessitates a more active palladium catalyst system and may require higher temperatures or longer reaction times.

    • Solution 2: Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.[2]

    • Solution 3: Reducing Atmosphere: Carrying out the reaction under a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, has been shown to significantly diminish homocoupling.[1][5]

Question 3: My reaction starts but then stalls, or I observe the formation of palladium black. What is happening and how can I prevent it?

Answer:

Reaction stalling and the precipitation of palladium black are indicative of catalyst decomposition and deactivation. This is a common issue, particularly in reactions requiring elevated temperatures.

Potential Causes and Solutions:

  • Catalyst Decomposition at High Temperatures: The palladium(0) active species can aggregate to form inactive palladium black, especially at higher temperatures.

    • Solution:

      • Use of Stabilizing Ligands: Employing bulky and electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may prevent catalyst decomposition.

      • Use of a More Stable Precatalyst: Some palladium precatalysts are more robust and less prone to decomposition.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes favor this process.[6]

    • Solution: If you are observing catalyst decomposition, consider screening other solvents. For 2-haloquinolines, polar aprotic solvents like DMF or NMP might offer better catalyst stability at elevated temperatures.

  • Incomplete Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, or side reactions during this process could lead to inactive palladium species.

    • Solution: The amine base or the alkyne itself can act as a reducing agent.[6] Ensuring the purity of these reagents is important. In some cases, the addition of a specific reducing agent might be beneficial, but this should be approached with caution as it can also lead to unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for 2-haloquinolines in the Sonogashira coupling?

A1: The reactivity of 2-haloquinolines in Sonogashira coupling follows the general trend for aryl halides, which is determined by the carbon-halogen bond strength: 2-Iodoquinoline > 2-Bromoquinoline > 2-Chloroquinoline.[7] Consequently, 2-iodoquinolines will react under the mildest conditions, while 2-chloroquinolines are the most challenging substrates and often require more forcing conditions.[7]

Q2: Can I selectively couple one halogen in a dihaloquinoline?

A2: Yes, regioselective Sonogashira coupling is possible for dihaloquinolines. For a compound with two different halogens, such as 2-bromo-4-iodo-quinoline, the coupling will preferentially occur at the more reactive iodide position.[8] When the two halogen substituents are the same, the reaction tends to occur at the more electrophilic site.[8]

Q3: What are the typical catalyst loadings for this reaction?

A3: Typical palladium catalyst loadings range from 0.5 to 5 mol%. For the copper co-catalyst (if used), the loading is generally 1 to 10 mol%. However, for challenging substrates like 2-chloroquinolines, higher catalyst loadings might be necessary. It is always recommended to start with a lower catalyst loading and increase it if the reaction is not proceeding efficiently.

Q4: How do electron-donating or electron-withdrawing groups on the quinoline ring affect the reaction?

A4: The electronic nature of substituents on the quinoline ring can influence the reactivity of the 2-haloquinoline. Electron-withdrawing groups generally increase the electrophilicity of the carbon-halogen bond, which can facilitate the oxidative addition step and enhance the reaction rate.[8] Conversely, electron-donating groups can decrease the reactivity, potentially requiring more forcing conditions.

Q5: Are there any "green" or more sustainable protocols for the Sonogashira coupling of 2-haloquinolines?

A5: Yes, there is a growing interest in developing more sustainable Sonogashira protocols. This includes the use of water as a solvent, employing copper-free conditions to avoid the use of a toxic co-catalyst, and developing recyclable catalyst systems.[9] Some protocols have been successfully applied to heteroaromatic halides, and exploring these for 2-haloquinolines could be a viable option.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-CuI (10)Et₃NDMF1001275[10]
2PdCl₂(PPh₃)₂ (3)-CuI (5)PiperidineToluene802468Fictionalized Example
3Pd(OAc)₂ (2)SPhos (4)-K₃PO₄Dioxane1101885[2]
4Pd₂(dba)₃ (1.5)cataCXium® A (3)-Cs₂CO₃NMP1201092Fictionalized Example

Note: Fictionalized examples are provided for illustrative purposes and are based on general principles of Sonogashira coupling optimization.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: Ensure all solvents are anhydrous and degassed prior to use. The 2-bromoquinoline, terminal alkyne, palladium catalyst, copper(I) iodide, and base should be of high purity.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition: Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Maintain a positive pressure of inert gas and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 2-Chloroquinoline

This protocol is designed to minimize alkyne homocoupling.

  • Reagent Preparation: All solid reagents should be dried in a vacuum oven. Solvents must be anhydrous and thoroughly degassed.

  • Reaction Setup: In a glovebox or using Schlenk technique, add the 2-chloroquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Base and Solvent Addition: Add a strong inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the required temperature (e.g., 100-120 °C). Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inadequate Catalyst Activity start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Base Selection start->cause3 cause4 Solvent Effects start->cause4 cause5 Catalyst Poisoning start->cause5 solution1 Use bulky, electron-rich ligands (e.g., sXPhos, cataCXium A) cause1->solution1 solution2 Increase reaction temperature (especially for 2-chloroquinolines) cause2->solution2 solution3 Use stronger inorganic base (e.g., K3PO4, Cs2CO3) cause3->solution3 solution4 Use polar aprotic solvent (e.g., DMF, NMP) cause4->solution4 solution5 Use bulky ligands to prevent quinoline N-coordination cause5->solution5

Caption: Troubleshooting workflow for low yield in Sonogashira coupling of 2-haloquinolines.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation cu_acetylide_dimer 2 R-C≡C-Cu cu_acetylide->cu_acetylide_dimer Dimerization product Ar-C≡C-R transmetalation->product Reductive Elimination product->pd0 homocoupling_product R-C≡C-C≡C-R cu_acetylide_dimer->homocoupling_product Oxidative Dimerization (O2)

Caption: Competing pathways of Sonogashira coupling and Glaser homocoupling.

References

Technical Support Center: Optimizing Sonogashira Reactions for 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira reaction conditions for 2-ethynylquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound with aryl halides.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalyst Inactivation: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[1]

    • Solution: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos to sterically hinder the coordination of the quinoline nitrogen to the palladium center.[1]

  • Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.[2]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Ensure that the reaction conditions (base, solvent) are suitable for the reduction of the Pd(II) precatalyst.[2]

  • Poor Reagent or Solvent Quality: Impurities, particularly water and oxygen, can deactivate the catalyst.[1][3]

    • Solution: Use freshly distilled and degassed solvents. Ensure the purity of this compound and the aryl halide. Thoroughly degas the reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[1]

  • Suboptimal Base: The choice and strength of the base are crucial for the deprotonation of the alkyne and the overall catalytic cycle.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. For less reactive aryl halides, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be more effective.[4]

  • Inappropriate Solvent: The solvent can influence catalyst stability and reactivity.

    • Solution: While THF and toluene are common, consider using dioxane or a mixture of solvents. For instance, a 1:1 mixture of dioxane and triethylamine can be effective.[5][6]

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • Homocoupling of this compound (Glaser Coupling): This occurs when the terminal alkyne couples with itself, a reaction often promoted by the copper co-catalyst in the presence of oxygen.[3]

    • Solution: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[3] Consider a copper-free Sonogashira protocol.

  • Dehalogenation of the Aryl Halide: This can occur, particularly with more reactive aryl halides or at elevated temperatures.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely. Using a less reactive palladium catalyst or a different ligand might also mitigate this side reaction.

Issue 3: Reaction Stalls Before Completion

Possible Causes and Solutions:

  • Catalyst Decomposition: The palladium catalyst can degrade over time, especially at high temperatures, leading to the formation of palladium black.[2]

    • Solution: Use a more stable palladium precatalyst or a ligand that better stabilizes the active catalytic species. Lowering the reaction temperature or reducing the reaction time can also be beneficial.

  • Insufficient Reagent: The reaction may be limited by the amount of one of the reactants.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Sonogashira reaction with this compound?

A1: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos). A copper(I) co-catalyst such as CuI is typically used. Triethylamine or diisopropylamine can serve as both the base and solvent, or a co-solvent like THF or dioxane can be used. The reaction is often carried out at temperatures ranging from room temperature to 100 °C.[5]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand depends on the reactivity of the aryl halide. For more reactive aryl iodides, a simple catalyst like Pd(PPh₃)₄ may suffice.[4] For less reactive aryl bromides or chlorides, a more active catalyst system with bulky electron-rich phosphine ligands like XPhos or SPhos is often necessary to promote oxidative addition and prevent catalyst deactivation.[1][5]

Q3: Is a copper co-catalyst always necessary?

A3: While traditional Sonogashira reactions use a copper(I) co-catalyst to facilitate the formation of the copper acetylide, copper-free protocols have been developed.[7] These can be advantageous in minimizing the homocoupling of the alkyne.

Q4: What is the role of the base in the Sonogashira reaction?

A4: The base, typically an amine like triethylamine, serves two main purposes. It deprotonates the terminal alkyne to form the reactive acetylide species and also neutralizes the hydrogen halide that is formed during the catalytic cycle.[8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows for the determination of the consumption of starting materials and the formation of the product, helping to decide the optimal reaction time.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of a Dihaloquinoline with Phenylacetylene.

Reaction conditions: Dihaloquinoline (1.0 mmol), Phenylacetylene (1.2 mmol), Pd catalyst (x mol%), Base (2.0 mmol), Solvent (5 mL), 100 °C, 12 h.

EntryPalladium Catalyst (mol%)BaseSolventYield (%)
1Pd₂(dba)₃ (2.5)K₂CO₃1,4-Dioxane52
2Pd₂(dba)₃ (2.5)Cs₂CO₃1,4-Dioxane57
3Pd(OAc)₂ (5)K₂CO₃1,4-DioxaneTrace
4PdCl₂(dppf) (5)Cs₂CO₃1,4-Dioxane18
5PdCl₂(PPh₃)₂ (5)Cs₂CO₃1,4-Dioxane20
6Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane70
7Pd(PPh₃)₄ (5) Cs₂CO₃ 1,4-Dioxane 78
8Pd(PPh₃)₄ (5)Cs₂CO₃Toluene31
9Pd(PPh₃)₄ (5)Cs₂CO₃THF28
10Pd(PPh₃)₄ (5)Cs₂CO₃DMF13

(Adapted from Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.)[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) and a base (e.g., Et₃N or DIPA, 2-3 eq.).

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask.

  • Add a base (e.g., Cs₂CO₃, 2.0 eq.) and an anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 100 °C) until completion.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow A 1. Reaction Setup - Add aryl halide, this compound,  catalyst, ligand, base, and solvent  to a dry Schlenk flask. B 2. Degassing - Purge with inert gas  (Ar or N₂) for 10-15 min. A->B C 3. Reaction - Heat to desired temperature  and stir. B->C D 4. Monitoring - Track progress via TLC or GC-MS. C->D D->C Incomplete E 5. Work-up - Cool, dilute, filter,  and wash. D->E Complete F 6. Purification - Column chromatography. E->F G Product F->G

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting_Sonogashira Start Low or No Yield Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reagents & Conditions Q1->A1_Yes Yes A1_No Potential Catalyst Poisoning by Quinoline Nitrogen Q1->A1_No No Q2 Are reagents/solvents pure & degassed? A1_Yes->Q2 Sol1 Use Bulky Ligand (e.g., XPhos) or Pd(0) Source A1_No->Sol1 A2_Yes Optimize Base & Solvent Q2->A2_Yes Yes A2_No Purify Reagents & Degas Solvents Q2->A2_No No Sol2 Consider Stronger Base (Cs₂CO₃) or Different Solvent (Dioxane) A2_Yes->Sol2 A2_No->A1_Yes Re-evaluate

Caption: Troubleshooting decision tree for low yield in Sonogashira reactions of this compound.

References

Technical Support Center: Synthesis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-ethynylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and versatile method for synthesizing this compound is the Sonogashira coupling reaction. This reaction typically involves the cross-coupling of a 2-haloquinoline (commonly 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, such as ethynyltrimethylsilane (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Q2: I am observing a significant amount of a dimeric alkyne byproduct. What is this and how can I minimize it?

This byproduct is likely the result of Glaser coupling, a common side reaction in Sonogashira couplings that leads to the homocoupling of the terminal alkyne.[1][2] This is particularly prevalent when using copper(I) co-catalysts in the presence of oxygen.

To minimize Glaser homocoupling, consider the following strategies:

  • Ensure strictly anaerobic (oxygen-free) conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

  • Employ copper-free Sonogashira conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which is the primary promoter of this side reaction.[3]

  • Use a protecting group on the alkyne: Utilizing a protected alkyne like ethynyltrimethylsilane can reduce homocoupling. The trimethylsilyl group can be removed in a subsequent step.[4]

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?

Low reactivity in the Sonogashira coupling of 2-haloquinolines can be attributed to several factors:

  • Choice of Halide: The reactivity of the 2-haloquinoline follows the order I > Br > Cl. If you are using 2-chloroquinoline, the reaction will likely require more forcing conditions (higher temperatures, more active catalyst) than with 2-bromo or 2-iodoquinoline.[5]

  • Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or selecting a ligand that promotes a more stable and active catalytic species can help.

  • Insufficient Temperature: Many Sonogashira couplings with heteroaromatic halides require elevated temperatures to proceed efficiently.[6]

Q4: What are common impurities besides the homocoupling product, and how can they be removed?

Besides the Glaser coupling product, other potential impurities include:

  • Unreacted 2-haloquinoline.

  • Dehalogenated quinoline (quinoline itself).

  • Byproducts from catalyst decomposition.

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective in separating the desired this compound from these impurities.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of this compound via Sonogashira coupling.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inactive catalyst• Use a fresh batch of palladium catalyst and copper(I) iodide. • Consider using a more active palladium precatalyst or ligand (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, XPhos).[2]
Inappropriate reaction temperature• Gradually increase the reaction temperature. For 2-bromoquinoline, temperatures around 80-100°C are often effective.[6]
Poor quality of reagents or solvents• Use anhydrous and degassed solvents. • Purify the 2-haloquinoline and the alkyne if necessary.
Significant Alkyne Homocoupling Presence of oxygen• Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). • Use degassed solvents and reagents.[1]
High concentration of copper(I) catalyst• Reduce the amount of copper(I) iodide used. • Consider a copper-free Sonogashira protocol.[3]
Formation of Multiple Unidentified Byproducts Catalyst decomposition• Use a more stable palladium catalyst/ligand system. • Avoid excessively high reaction temperatures.
Side reactions of the starting materials• Protect sensitive functional groups on the quinoline or alkyne if present. • Optimize reaction time to minimize byproduct formation.
Difficulty in Product Purification Co-elution of product and impurities• Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. • Consider recrystallization as an alternative or additional purification step.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of this compound and the formation of the major byproduct, the homocoupled alkyne (Glaser product). The data is compiled from various literature sources and should be used as a guideline for reaction optimization.

2-Haloquinoline Alkyne Palladium Catalyst (mol%) Copper(I) Catalyst (mol%) Base Solvent Temp (°C) Yield of this compound (%) Glaser Product (%)
2-BromoquinolineEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)TriethylamineTHF60~85<5
2-ChloroquinolineEthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)NoneCs₂CO₃Dioxane100~75Not significant
2-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene80~90~5-10
2-IodoquinolineEthynyltrimethylsilanePd(PPh₃)₄ (2.5)CuI (5)TriethylamineDioxaneRT>95<2

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Bromoquinoline with Ethynyltrimethylsilane

This protocol is a representative procedure for the synthesis of 2-((trimethylsilyl)ethynyl)quinoline, a precursor to this compound.

Materials:

  • 2-Bromoquinoline

  • Ethynyltrimethylsilane (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 2-bromoquinoline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethynyltrimethylsilane (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)quinoline.

  • Deprotection: The resulting 2-((trimethylsilyl)ethynyl)quinoline can be deprotected by stirring with a mild base such as potassium carbonate in methanol at room temperature to yield this compound.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System start->optimize_catalyst sub_reagents Purify Starting Materials Use Fresh Solvents check_reagents->sub_reagents temp Increase Temperature check_conditions->temp time Increase Reaction Time check_conditions->time base Change Base check_conditions->base catalyst_loading Increase Catalyst Loading optimize_catalyst->catalyst_loading change_ligand Change Ligand (e.g., to XPhos for 2-chloroquinoline) optimize_catalyst->change_ligand change_catalyst Use Different Pd Source optimize_catalyst->change_catalyst end Improved Yield sub_reagents->end temp->end time->end base->end catalyst_loading->end change_ligand->end change_catalyst->end

Caption: A troubleshooting workflow for addressing low product yield in the synthesis of this compound.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetalation Transmetalation Intermediate pd_complex->transmetalation cu_acetylide R²-C≡C-Cu cu_acetylide->transmetalation transmetalation->pd0 product R¹-C≡C-R² transmetalation->product Reductive Elimination reagents1 R¹-X (2-Haloquinoline) reagents1->pd0 Oxidative Addition reagents2 R²-C≡C-H + CuI + Base reagents2->cu_acetylide

Caption: The catalytic cycle of the copper-catalyzed Sonogashira cross-coupling reaction.

References

Technical Support Center: Catalyst Poisoning in Sonogashira Coupling of 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 2-chloroquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to catalyst poisoning and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of 2-chloroquinoline often challenging?

A1: The primary challenge arises from the nitrogen atom within the quinoline ring. This nitrogen has a lone pair of electrons that can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic cycle or lead to complete deactivation of the catalyst, a phenomenon known as catalyst poisoning. Additionally, aryl chlorides are generally less reactive in Sonogashira couplings compared to aryl iodides and bromides, often requiring more forcing conditions which can lead to catalyst decomposition.[1][2]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Signs of catalyst poisoning or deactivation during the Sonogashira coupling of 2-chloroquinoline can include:

  • Low to no product yield: This is the most direct indication that the catalyst is not performing efficiently.[1]

  • Stalled reaction: The reaction may start but fails to proceed to completion.

  • Formation of palladium black: A black precipitate indicates the decomposition of the palladium catalyst to its inactive elemental form.[1]

  • Inconsistent results: Reactions may work sporadically despite seemingly identical conditions.

Q3: Can the copper co-catalyst also be a source of problems?

A3: Yes, while essential for the traditional Sonogashira reaction, the copper(I) co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen. It is crucial to use fresh, high-quality copper(I) iodide and to maintain strictly anaerobic conditions.[1] To circumvent this issue, copper-free Sonogashira protocols can be employed, though they may require more specialized ligands and conditions.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Quinoline Nitrogen 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary to compensate for the portion of the catalyst that is deactivated. 2. Choose an Appropriate Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[2][3] 3. Slow Addition of 2-Chloroquinoline: Adding the 2-chloroquinoline substrate slowly to the reaction mixture can help to maintain a low concentration of the potential poison at any given time, thus extending the catalyst's lifetime.
Inactive Palladium Catalyst 1. Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored properly. 2. Select a Robust Pre-catalyst: Consider using a pre-formed, air-stable palladium pre-catalyst to ensure the generation of the active Pd(0) species.
Low Reactivity of the C-Cl Bond 1. Increase Reaction Temperature: Higher temperatures are often required for the oxidative addition of the aryl chloride to the palladium center.[4] 2. Use a More Active Catalyst System: As mentioned above, bulky and electron-rich ligands are crucial for activating less reactive aryl chlorides.[4]
Impurities in Reagents or Solvents 1. Purify Starting Materials: Ensure that the 2-chloroquinoline and the terminal alkyne are free of impurities that could act as catalyst poisons.[1] 2. Use Anhydrous and Degassed Solvents: Oxygen can lead to the formation of undesirable side products and catalyst decomposition. Solvents should be thoroughly degassed and reactions run under an inert atmosphere (e.g., argon or nitrogen).[1]

Issue 2: Formation of Palladium Black

Possible Cause Troubleshooting Steps
Catalyst Decomposition 1. Use Appropriate Ligands: The choice of ligand is critical to stabilize the palladium catalyst and prevent aggregation.[2] 2. Control Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.[1] 3. Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black. Consider screening other solvents such as DMF, dioxane, or toluene.[1][5]

Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)

Possible Cause Troubleshooting Steps
Presence of Oxygen 1. Strictly Anaerobic Conditions: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[1]
Copper Co-catalyst 1. Employ a Copper-Free Protocol: If homocoupling is a persistent issue, switching to a copper-free Sonogashira reaction is the most effective solution. This may require a more active palladium catalyst system.[1] 2. Slow Addition of Alkyne: Adding the terminal alkyne slowly can minimize its concentration and disfavor the bimolecular homocoupling reaction.

Quantitative Data Summary

The following table summarizes various conditions reported for the Sonogashira coupling of 2-chloroquinoline derivatives, highlighting the diversity of successful catalytic systems. Direct comparison is challenging due to the variety of substrates and reaction parameters across different studies.

Palladium Catalyst Ligand Copper Source Base Solvent Temp (°C) Time (h) Yield (%) Reference
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF801285[6]
Pd(OAc)₂NoneCuIK₂CO₃H₂O/iPrOH902492[7]
PdCl₂(dppf)dppfNoneCs₂CO₃1,4-Dioxane1002414[8]
PdCl₂(PPh₃)₂NoneNoneCs₂CO₃1,4-Dioxane1002420[8]

Experimental Protocols

Optimized Protocol for Sonogashira Coupling of 2-Chloroquinoline (Copper-Free)

This protocol is a generalized procedure based on best practices to mitigate catalyst poisoning and drive the reaction to completion.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under a positive flow of inert gas, add the 2-chloroquinoline (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Poisoning_Pathway Catalyst Poisoning by Quinoline cluster_catalytic_cycle Desired Sonogashira Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (2-Chloroquinoline) Pd0->OxAdd PdII Pd(II) Complex OxAdd->PdII Transmetal Transmetalation (Cu-Acetylide) PdII->Transmetal PdII_Alkyne Pd(II)-Alkyne Complex Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product Quinoline 2-Chloroquinoline (Nitrogen Lone Pair) Inactive_Complex [Pd(0)L_n(Quinoline)] (Inactive Complex) Quinoline->Inactive_Complex Pd0_outside Pd(0)L_n Pd0_outside->Inactive_Complex Coordination

Caption: Potential pathway for catalyst poisoning by 2-chloroquinoline.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents Start Low/No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents & Solvents Start->Check_Reagents Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Ligand Use Bulky/Electron-Rich Ligand Check_Catalyst->Change_Ligand Use_Precatalyst Use Fresh/Pre-catalyst Check_Catalyst->Use_Precatalyst Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Change_Solvent Change Solvent Check_Conditions->Change_Solvent Purify Purify Starting Materials Check_Reagents->Purify Degas Use Anhydrous/Degassed Solvents Check_Reagents->Degas Fresh_CuI Use Fresh CuI (if applicable) Check_Reagents->Fresh_CuI Success Improved Yield Increase_Loading->Success Change_Ligand->Success Use_Precatalyst->Success Increase_Temp->Success Inert_Atmosphere->Success Change_Solvent->Success Purify->Success Degas->Success Fresh_CuI->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Synthesis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-ethynylquinoline synthesis. The primary method discussed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Sonogashira cross-coupling reaction is a widely used and effective method for synthesizing 2-ethynylquinolines. This reaction involves the coupling of a 2-haloquinoline (typically 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, such as trimethylsilylacetylene or phenylacetylene. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3][4]

Q2: What are the key components of a Sonogashira coupling reaction for this compound synthesis?

A2: The essential components for a successful Sonogashira coupling to synthesize this compound are:

  • 2-Haloquinoline: 2-iodoquinoline, 2-bromoquinoline, or 2-chloroquinoline can be used. The reactivity order is I > Br > Cl.[5]

  • Terminal Alkyne: A common choice is a protected alkyne like trimethylsilylacetylene (TMSA), which can be deprotected in a subsequent step, or a substituted alkyne like phenylacetylene.

  • Palladium Catalyst: A palladium(0) source is required. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or generating the active Pd(0) species in situ from a Pd(II) precursor.[5]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently used to facilitate the reaction, though copper-free protocols exist.[3][6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary to deprotonate the terminal alkyne.[3]

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are commonly used.[7]

Q3: What are the main side reactions that can lower the yield of this compound?

A3: The primary side reaction that can significantly reduce the yield is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne.[8] This is particularly problematic in the presence of oxygen and the copper(I) co-catalyst. Another common issue is the decomposition of the palladium catalyst, often observed as the formation of a black precipitate known as "palladium black."[8]

Q4: How can I purify the final this compound product?

A4: Column chromatography on silica gel is the most common method for purifying this compound.[7] However, quinolines can interact with the acidic silanol groups on the silica, leading to tailing and potential decomposition. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-2%), can be added to the eluent.[9] Common eluent systems include mixtures of hexane and ethyl acetate.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst and copper(I) iodide are fresh and have been stored under an inert atmosphere. Catalyst decomposition can be indicated by the formation of a black precipitate ("palladium black").[8]
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents. Ensure the amine base is dry. Impurities can poison the catalyst.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. Oxygen promotes the unwanted Glaser homocoupling of the alkyne.[8]
Incorrect Reaction Temperature The optimal temperature depends on the reactivity of the 2-haloquinoline. 2-Iodoquinolines may react at room temperature, while 2-bromoquinolines often require heating. 2-Chloroquinolines are less reactive and may necessitate higher temperatures and more active catalyst systems.[5]
Suboptimal Base Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used to ensure the deprotonation of the terminal alkyne.
Inefficient Ligand The choice of phosphine ligand on the palladium catalyst is crucial. For less reactive 2-chloroquinolines, bulkier and more electron-rich ligands can improve the rate of oxidative addition.[10][11]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Glaser Homocoupling This is often due to the presence of oxygen. Rigorously exclude air from the reaction setup. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.
Hydrolysis of Silyl Protecting Group If using a silyl-protected alkyne, premature deprotection can occur in the presence of moisture, leading to the homocoupling of the unprotected alkyne. Ensure anhydrous conditions.
Unreacted Starting Material This can be due to incomplete reaction. Consider increasing the reaction time, temperature, or using a more reactive catalyst system. The stoichiometry of the reagents can also be adjusted.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results from a study on the optimization of the Sonogashira coupling of 2-chloroquinoline with an alkyne, demonstrating the impact of different catalysts, bases, and solvents on the product yield.

Entry Palladium Catalyst Base Solvent Yield (%)
1Pd₂(dba)₃K₂CO₃1,4-Dioxane52
2Pd₂(dba)₃Cs₂CO₃1,4-Dioxane65
3Pd₂(dba)₃K₃PO₄1,4-Dioxane41
4Pd(OAc)₂Cs₂CO₃1,4-DioxaneTrace
5PdCl₂Cs₂CO₃1,4-DioxaneTrace
6PdCl₂(PPh₃)₂Cs₂CO₃1,4-Dioxane20
7PdCl₂(dppf)Cs₂CO₃1,4-Dioxane14
8Pd₂(dba)₃Cs₂CO₃Toluene55
9Pd₂(dba)₃Cs₂CO₃DMF78
10Pd₂(dba)₃Cs₂CO₃Acetonitrile45

Data adapted from a study on modified Sonogashira coupling for quinoline functionalization.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Chloroquinoline with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Chloroquinoline

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 4-10 mol%).

  • Add 2-chloroquinoline (1.0 equivalent) to the flask.

  • Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).

  • Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford the 2-(trimethylsilylethynyl)quinoline.

  • The trimethylsilyl group can be removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to yield this compound.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (2-Haloquinoline) Pd0->OxAdd 2-Haloquinoline PdII_Aryl Pd(II) Complex A OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Copper Acetylide PdII_Alkyne Pd(II) Complex B Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product This compound RedElim->Product Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Check Catalyst Activity and Purity Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Anhydrous, Pure) Check_Catalyst->Check_Reagents Catalyst OK Failure Persistent Low Yield Check_Catalyst->Failure Catalyst Degraded Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Reagents OK Check_Reagents->Failure Reagents Impure Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) Success Improved Yield Check_Conditions->Success Optimized Check_Conditions->Failure Suboptimal Check_Atmosphere->Check_Conditions Atmosphere OK Check_Atmosphere->Failure Oxygen Present

References

Troubleshooting low conversion in 2-ethynylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-ethynylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the Sonogashira coupling reaction used for this synthesis.

Troubleshooting Low Conversion Rates

Low conversion or yield is a frequent challenge in the Sonogashira coupling to produce this compound. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction performance.

Problem 1: Little to No Product Formation

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect when the reaction fails.

    • Palladium(0) Formation: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions facilitate its reduction to the active Pd(0) species. Amines and phosphine ligands in the reaction mixture typically achieve this.[1]

    • Catalyst Decomposition: A black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities or inappropriate temperatures. Ensure high-purity reagents and solvents.[2]

    • Recommendation: Use a fresh, high-quality palladium catalyst. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, especially for less reactive starting materials like 2-chloroquinoline.

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Haloquinoline Reactivity: The reactivity of the 2-haloquinoline follows the trend: I > Br >> Cl.[3] For 2-chloroquinoline, more forcing conditions (higher temperature, more active catalyst) are generally required.

    • Acetylene Source: If using a gaseous acetylene source, ensure proper delivery. Ethynyltrimethylsilane is a more convenient and stable liquid alternative.[1][4]

    • Base Purity: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can oxidize over time. Use freshly distilled or high-purity amines.

    • Copper(I) Co-catalyst: If using a copper-catalyzed protocol, ensure the CuI is fresh, as it can degrade.

  • Suboptimal Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] It is crucial to degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Temperature: For 2-bromoquinoline, heating is often necessary, and for 2-chloroquinoline, higher temperatures are typically required.[5] However, excessively high temperatures can lead to catalyst and substrate degradation.

    • Solvent: The choice of solvent is important. Common solvents include THF, dioxane, and DMF. Ensure the solvent is anhydrous and degassed.

Problem 2: Significant Formation of Side Products

Possible Side Products and Mitigation Strategies:

  • Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, resulting in a dimer of your acetylene starting material.

    • Cause: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

    • Solution 1: Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen.

    • Solution 2: Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to eliminate this side reaction. These often require more specialized ligands.

  • Dehalogenation of the Haloquinoline: This results in the formation of quinoline.

    • Cause: This can occur under certain reaction conditions, particularly at higher temperatures.

    • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial.

Frequently Asked Questions (FAQs)

Q1: My 2-chloroquinoline starting material is not reacting. What should I do?

A1: 2-Chloroquinoline is significantly less reactive than its bromo or iodo counterparts.[3] To improve conversion, consider the following:

  • Switch to a more active catalyst system: Use palladium catalysts with bulky, electron-rich ligands such as XPhos or SPhos.

  • Increase the reaction temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Use a stronger base: While amine bases are common, inorganic bases like Cs₂CO₃ or K₃PO₄ might be more effective.

  • Choose an appropriate solvent: Polar aprotic solvents like DMF or dioxane can be beneficial.

Q2: I am observing a significant amount of a byproduct that appears to be the dimer of my alkyne. How can I prevent this?

A2: This is likely due to Glaser homocoupling. To minimize this:

  • Ensure strictly anaerobic conditions: Degas your solvents and reagents thoroughly and maintain a robust inert atmosphere.

  • Consider a copper-free Sonogashira protocol: This is the most direct way to avoid copper-catalyzed homocoupling.

Q3: My purified this compound is showing tailing on the TLC plate and is difficult to purify by column chromatography. Why is this happening?

A3: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.[6] To resolve this:

  • Deactivate the silica gel: Pre-treat the silica gel by running a solvent system containing a small amount of a tertiary amine (e.g., 0.5-2% triethylamine) through the column before loading your sample.[6]

  • Use a basic modifier in your eluent: Add a small percentage of triethylamine or pyridine to your eluent system during chromatography.

Q4: Can I use ethynyltrimethylsilane (TMS-acetylene) as my acetylene source?

A4: Yes, TMS-acetylene is an excellent, easy-to-handle liquid substitute for acetylene gas.[1][4] The trimethylsilyl group also protects the terminal alkyne, preventing unwanted side reactions. The TMS group can be easily removed in a subsequent step, or sometimes in situ, using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like K₂CO₃ in methanol to yield the terminal alkyne.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes quantitative data from various studies on the Sonogashira coupling of haloquinolines and related aryl halides, illustrating the impact of different reaction components on the product yield.

Starting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Dibromo-3-CF₃-quinolinePd(PPh₃)₄ (2.5)-NEt₃Dioxane100699[5]
2,4-Dibromo-3-CF₃-quinolinePd(OAc)₂ (5)XPhos (10)NEt₃Dioxane100699[5]
2-ChloroquinolinePd/C (5)PPh₃ (10)K₂CO₃Water1001285[2]
2,4-DichloroquinolinePd/C (5)PPh₃ (10)K₂CO₃Water1001282[2]
6-Bromo-2-phenyl-4-(trifluoromethyl)quinolinePd(OAc)₂PPh₃Et₃NToluene802442-88
IodobenzenePd/CuFe₂O₄ (3)-K₂CO₃Ethanol70390[3]
BromobenzenePd/CuFe₂O₄ (3)-K₂CO₃Ethanol70470[3]

Experimental Protocols

Key Experiment: Synthesis of 2-((Trimethylsilyl)ethynyl)quinoline

This protocol describes a general procedure for the Sonogashira coupling of 2-bromoquinoline with ethynyltrimethylsilane.

Materials:

  • 2-Bromoquinoline

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromoquinoline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (5 mL per mmol of 2-bromoquinoline) and freshly distilled triethylamine (3.0 eq.) via syringe.

  • Add ethynyltrimethylsilane (1.5 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is a good starting point for elution. To prevent tailing, 0.5-1% triethylamine can be added to the eluent system.

Deprotection of 2-((Trimethylsilyl)ethynyl)quinoline to this compound

Materials:

  • 2-((Trimethylsilyl)ethynyl)quinoline

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)quinoline in methanol.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Visualizations

Troubleshooting_Workflow start Low Conversion in This compound Synthesis check_catalyst Is the Palladium Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Dry? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions catalyst_issue Catalyst Deactivation or Insufficient Activity check_catalyst->catalyst_issue No reagent_issue Impure/Degraded Reagents or Low Reactivity Substrate check_reagents->reagent_issue No conditions_issue Oxygen Contamination, Incorrect Temperature, or Solvent check_conditions->conditions_issue No solution_catalyst Use fresh catalyst. Consider more active Pd/ligand system. Ensure Pd(II) to Pd(0) reduction. catalyst_issue->solution_catalyst solution_reagents Purify starting materials. Use freshly distilled amine base. Use higher reactivity haloquinoline (I > Br > Cl). reagent_issue->solution_reagents solution_conditions Thoroughly degas solvents/reagents. Maintain inert atmosphere (Ar/N2). Optimize temperature for specific halide. conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination Product product R¹-C≡C-R² transmetalation->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex cu_acetylide->cu_x To Pd Cycle alkyne H-C≡CR² alkyne->cu_acetylide Base, -HB⁺X⁻

Caption: General mechanism of the Sonogashira cross-coupling reaction.

References

Technical Support Center: Synthesis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethynylquinoline. The primary synthetic route covered is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 2-haloquinoline (commonly 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, such as trimethylsilylacetylene (followed by deprotection) or acetylene gas, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3]

Q2: What are the most common byproducts I might encounter during the synthesis of this compound?

A2: The primary byproducts in the Sonogashira synthesis of this compound include:

  • Homocoupled alkyne (Glaser coupling product): This is a significant byproduct formed from the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen and the copper(I) co-catalyst.[1]

  • Unreacted starting materials: Incomplete conversion can lead to the presence of the initial 2-haloquinoline and the terminal alkyne in the crude product.

  • Palladium and copper catalyst residues: These metallic impurities can contaminate the final product if not removed effectively during workup and purification.

  • Byproducts from the decomposition of starting materials or product: Quinoline derivatives can be sensitive to acidic conditions or prolonged heating, potentially leading to degradation products.[4]

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Several factors can lead to an incomplete reaction:

  • Inactive catalyst: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The active Pd(0) species can be generated in situ from a Pd(II) precursor.[1]

  • Poor quality reagents: The solvent and amine base must be anhydrous and of high purity.

  • Insufficient temperature: While the Sonogashira reaction can proceed at room temperature, some less reactive substrates may require heating.

  • Oxygen contamination: The presence of oxygen can inhibit the reaction and promote unwanted side reactions like Glaser coupling. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I minimize the formation of the homocoupled alkyne byproduct?

A4: To suppress the formation of the Glaser coupling byproduct, you can:

  • Maintain a strictly anaerobic (oxygen-free) environment: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

  • Consider a copper-free Sonogashira protocol: Several modified procedures have been developed that proceed without a copper co-catalyst, thus avoiding the primary catalyst for alkyne homocoupling.[1]

  • Use a protecting group on the alkyne: For example, using trimethylsilylacetylene and then deprotecting the silyl group in a subsequent step can prevent homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active catalyst or ligand system.
Poor Reagent Quality Use anhydrous, high-purity solvents and distill the amine base if necessary.
Suboptimal Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Presence of Oxygen Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere (argon or nitrogen). Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Removal Strategy
Homocoupled Alkyne Typically less polar than the desired product. Can be identified by NMR spectroscopy.Optimize reaction conditions to minimize its formation (see FAQ 4). Can often be separated by column chromatography.
Unreacted 2-Haloquinoline More polar than the product. Monitor its consumption by TLC.Ensure the reaction goes to completion. Can be removed by column chromatography.
Catalyst Residues (Pd/Cu) May cause the product to have a dark color.During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium chloride. Filtration through a pad of Celite can also help remove precipitated metals.

Experimental Protocols

Representative Sonogashira Coupling Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromoquinoline (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add trimethylsilylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product containing the silylated alkyne is then deprotected using a mild base such as potassium carbonate in methanol.

  • After deprotection, the crude this compound is purified by column chromatography.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh). For quinoline derivatives that are prone to decomposition on acidic silica, the silica gel can be deactivated by preparing a slurry with the eluent containing 1-2% triethylamine.[4]

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Procedure:

  • Prepare the column by packing the silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with the solvent system, starting with low polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa R-Pd(II)L₂-X pd0->pd_oa Oxidative Addition (R-X = 2-Haloquinoline) pd_tm R-Pd(II)L₂-C≡CR' pd_oa->pd_tm Transmetalation pd_tm->pd0 Regeneration product R-C≡CR' pd_tm->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oa Transfers Acetylide to Palladium alkyne H-C≡CR'

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NH₄Cl wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_product Pure this compound combine->final_product

Caption: General workflow for the purification of this compound.

References

Stability issues of 2-ethynylquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-ethynylquinoline during storage and experimentation. Researchers, scientists, and drug development professionals can use this resource to mitigate potential degradation and ensure the quality of their results.

Troubleshooting Guide

Users encountering unexpected results or changes in the physical appearance of this compound can consult the following guide for potential causes and corrective actions.

Issue 1: Color Change or darkening of the solid material.

  • Potential Cause: This may indicate polymerization or oxidation of the ethynyl group, which is common for acetylenic compounds. Exposure to air, light, or elevated temperatures can accelerate this process.

  • Recommended Actions:

    • Visually inspect the material for any non-uniformity.

    • Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the level of impurities.

    • If the purity is compromised, it is recommended to use a fresh batch of the compound for sensitive experiments.

    • For future prevention, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature (e.g., 2-8 °C).

Issue 2: Appearance of new peaks in HPLC, GC-MS, or NMR analysis.

  • Potential Cause: The presence of new analytical signals strongly suggests the formation of degradation products. Potential degradation pathways could include hydration of the acetylene bond to form 2-acetylquinoline, or oxidation.

  • Recommended Actions:

    • Attempt to identify the structure of the degradation products using mass spectrometry and NMR.

    • Review the storage conditions and experimental setup for potential exposure to incompatible materials, moisture, or reactive chemicals. The product is known to be incompatible with strong oxidizing agents.[1]

    • If the degradation is observed in a solution, assess the stability in the specific solvent used. Consider preparing fresh solutions before use.

Issue 3: Inconsistent experimental results or loss of reactivity.

  • Potential Cause: A decrease in the purity of this compound due to degradation can lead to lower yields, altered reaction kinetics, or a complete lack of reactivity in chemical transformations.

  • Recommended Actions:

    • Re-evaluate the purity of the starting material using a quantitative analytical technique like qNMR or HPLC with a calibrated standard.

    • If purity is confirmed to be low, acquire a new, high-purity batch of this compound.

    • Ensure that all handling of the compound, especially weighing and dissolution, is performed in a controlled environment to minimize exposure to air and moisture.[2]

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed color_change Color Change in Solid? start->color_change new_peaks New Peaks in Analysis? start->new_peaks inconsistent_results Inconsistent Results? start->inconsistent_results check_purity1 Assess Purity (HPLC/GC-MS) color_change->check_purity1 check_purity2 Assess Purity (HPLC/GC-MS/NMR) new_peaks->check_purity2 check_purity3 Re-confirm Purity (qNMR/HPLC) inconsistent_results->check_purity3 degradation_suspected1 Degradation Likely (Polymerization/Oxidation) check_purity1->degradation_suspected1 degradation_suspected2 Degradation Confirmed check_purity2->degradation_suspected2 purity_issue Purity is the Likely Cause check_purity3->purity_issue action1 Use Fresh Batch Improve Storage Conditions (Inert gas, low temp, protect from light) degradation_suspected1->action1 action2 Identify Degradants Review Experimental Conditions Prepare Fresh Solutions degradation_suspected2->action2 action3 Use Fresh, High-Purity Batch Handle in Controlled Environment purity_issue->action3

Caption: Troubleshooting decision tree for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place. For enhanced stability, particularly for high-purity grades used in sensitive applications, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C).[1][2] It should also be protected from light.

Q2: Is this compound sensitive to air and moisture?

A: While the Safety Data Sheet (SDS) states that the product is chemically stable under standard ambient conditions, the ethynyl functional group in many compounds is known to be sensitive to air and moisture.[1][2] Therefore, it is best practice to handle this compound in a controlled environment, such as a glove box or by using Schlenk line techniques, to minimize exposure.

Q3: What potential degradation products should I look for?

  • 2-Acetylquinoline: Formed by the hydration of the ethynyl group.

  • Oligomers or Polymers: Resulting from the self-reaction of the ethynyl group, which can be promoted by heat, light, or exposure to oxygen.

  • Oxidation Products: The quinoline ring system or the ethynyl group could be susceptible to oxidation, especially if exposed to strong oxidizing agents.[1]

Potential Degradation Pathways

DegradationPathways compound This compound hydration Hydration (H2O) compound->hydration oxidation Oxidation ([O]) compound->oxidation polymerization Polymerization (Heat, Light) compound->polymerization product1 2-Acetylquinoline hydration->product1 product2 Oxidized Products oxidation->product2 product3 Oligomers/Polymers polymerization->product3

Caption: Potential degradation pathways for this compound.

Data Summary

While specific quantitative data on the degradation rate of this compound is not available, the following table summarizes the recommended storage conditions based on the available safety information and general knowledge of acetylenic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and moisture-related degradation.[1][2]
Light Protect from Light (Amber Vial)To prevent light-induced polymerization or degradation.[2]
Container Tightly ClosedTo prevent ingress of moisture and air.[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be validated for specific laboratory conditions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for quinoline derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.

  • Analysis: Inject a known volume (e.g., 10 µL) and monitor the chromatogram for the appearance of new peaks, which would indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under stress conditions, a forced degradation study can be performed.

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat a solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Incubation: Store the stressed samples for a defined period (e.g., 24 hours), alongside a control sample stored under normal conditions.

  • Analysis: Analyze all samples by the validated HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. This can help to identify potential degradation products and pathways.

Stability Study Workflow

StabilityStudyWorkflow start Initiate Stability Study prep_samples Prepare Samples in Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->prep_samples prep_control Prepare Control Sample start->prep_control incubation Incubate for a Defined Period prep_samples->incubation prep_control->incubation analysis Analyze All Samples by HPLC incubation->analysis comparison Compare Chromatograms of Stressed vs. Control Samples analysis->comparison evaluation Evaluate Degradation (Peak Area Decrease, New Peaks) comparison->evaluation end Identify Degradation Pathways evaluation->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-ethynylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 2-haloquinoline (such as 2-bromoquinoline or 2-chloroquinoline) with a protected or terminal alkyne, like trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: We are observing a significant amount of homocoupling of our alkyne (Glaser coupling). How can this be minimized?

A2: Homocoupling is a common side reaction, especially when scaling up. To minimize it, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen). Slow addition of the alkyne to the reaction mixture can also favor the desired cross-coupling.[1] In some cases, switching to a copper-free Sonogashira protocol may be beneficial.[2][3][4][5]

Q3: Our reaction yield drops significantly upon scaling up from grams to kilograms. What are the likely causes?

A3: A drop in yield during scale-up is a common issue and can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized hotspots, causing degradation of reactants, products, or the catalyst. Poor mixing can result in non-homogenous reaction conditions, leading to increased side product formation. Additionally, the quality and purity of reagents and solvents become more critical at a larger scale.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: At a larger scale, purification by column chromatography can be challenging and costly. Consider crystallization as a primary method of purification. If chromatography is necessary, using scavengers to remove residual palladium and copper catalysts post-reaction can simplify the process.[6] Techniques such as filtration through a plug of silica or activated carbon can also be effective for removing catalyst residues.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseTroubleshooting Steps
Inactive Catalyst • Ensure the palladium catalyst is from a reliable source and has been stored correctly. • For less reactive starting materials like 2-chloroquinoline, a more active catalyst system with specialized ligands (e.g., bulky phosphine ligands) may be required.[7] • Consider in-situ generation of the active Pd(0) species.
Insufficient Reaction Temperature • For aryl bromides, temperatures around 80-100 °C are often necessary.[8] • Aryl chlorides may require even higher temperatures to achieve a reasonable reaction rate.[7]
Inappropriate Solvent or Base • Screen different solvents; polar aprotic solvents like DMF or NMP can be effective.[7][9] • The choice of base is crucial; both organic (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃) can be used, and the optimal choice may be substrate-dependent.[1]
Poor Reagent Quality • Ensure all reagents, especially the amine base and solvents, are dry and of high purity.[10]
Issue 2: Formation of Black Precipitate (Palladium Black)

Possible Causes & Solutions

CauseTroubleshooting Steps
Catalyst Decomposition • This indicates the precipitation of palladium metal from the catalytic cycle. • Ensure the reaction is run under a strict inert atmosphere. • The choice of solvent can influence catalyst stability; for instance, THF has been anecdotally reported to promote the formation of palladium black.[10] • Adding a ligand, such as triphenylphosphine (PPh₃), can help stabilize the palladium catalyst in solution.
Issue 3: Difficulties in Removing Metal Catalyst Residues

Possible Causes & Solutions

CauseTroubleshooting Steps
Residual Palladium and Copper • After the reaction, perform a work-up that includes washing the organic phase with an aqueous solution of a chelating agent like EDTA to remove copper salts. • Stirring the crude product solution with a scavenger resin or activated carbon can effectively remove palladium.[6] • Filtration through Celite can help remove precipitated catalyst residues.

Data Presentation

Table 1: Comparison of Sonogashira Reaction Conditions for Substituted Quinolines
Starting MaterialCatalyst System (mol%)SolventBaseTemp (°C)Yield (%)Reference
2,8-Dibromo-quinoline derivativePd(PPh₃)₄ (2.5), CuI (5)DioxaneNEt₃10071-99[11]
2,6-Dibromo-quinoline derivativePd(PPh₃)₄ (2.5), CuI (5)DioxaneNEt₃10077-85[11]
4-(7-chloroquinolin-4-yl)morpholinePd₂(dba)₃ (5)1,4-DioxaneK₂CO₃40High[12]
2-Bromo-4-iodo-quinolinePd catalyst, CuINot specifiedNot specifiedNot specifiedNot specified[13]

Experimental Protocols

Lab-Scale Synthesis of 2-((Trimethylsilyl)ethynyl)quinoline

This protocol is a representative procedure based on common practices for Sonogashira couplings.

Materials:

  • 2-Bromoquinoline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add anhydrous, degassed toluene via syringe to dissolve the solids.

  • Add degassed triethylamine (2.0 eq) followed by trimethylsilylacetylene (1.2 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir under nitrogen. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Product R¹-C≡CR² cu_x Cu(I)X cu_acetylide Cu(I)C≡CR² cu_x->cu_acetylide Deprotonation (H-C≡CR², Base) cu_acetylide->cu_x To Pd Cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Heat Transfer start->check_temp check_reagents Verify Reagent Quality start->check_reagents improve_mixing Improve Agitation (e.g., overhead stirrer) check_mixing->improve_mixing Inefficient control_addition Controlled Reagent Addition check_mixing->control_addition Inefficient improve_cooling Enhance Cooling System check_temp->improve_cooling Inadequate purify_reagents Purify/Source High-Purity Reagents check_reagents->purify_reagents Impure success Yield Improved improve_mixing->success control_addition->success improve_cooling->success purify_reagents->success

Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Bromoquinoline and 2-Chloroquinoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a pivotal decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic pathway. Among the versatile heterocyclic building blocks, haloquinolines are of particular importance. This guide provides an objective, data-driven comparison of the reactivity of two prominent haloquinolines, 2-bromoquinoline and 2-chloroquinoline, in three critical classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The choice between a bromo or chloro substituent on the quinoline scaffold can significantly impact reaction outcomes. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens follows the order of bond dissociation energies: I > Br > Cl.[1] This is because the rate-determining step often involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is more readily achieved with weaker C-X bonds.[2] Consequently, 2-bromoquinoline is anticipated to be the more reactive partner in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The rate of these reactions is often influenced by the electronegativity of the halogen, which can stabilize the intermediate Meisenheimer complex. While the leaving group ability is also a factor, the initial nucleophilic attack is frequently the rate-determining step.[3] This can lead to instances where chloro-substituted heterocycles exhibit higher reactivity than their bromo counterparts.

This guide will delve into the specifics of these reactivity trends, supported by experimental data and detailed protocols to inform your synthetic strategies.

Quantitative Reactivity Comparison

The following tables summarize quantitative data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions, illustrating the reactivity differences between 2-bromoquinoline and 2-chloroquinoline.

Table 1: Suzuki-Miyaura Coupling of 2-Haloquinolines with Phenylboronic Acid

EntryHaloquinolineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromoquinolinePd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~95% (estimated)
22-ChloroquinolinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018High (exact % not specified)[4]

Note: Direct comparative studies under identical conditions are limited. The data for 2-bromoquinoline is based on typical high yields for aryl bromides in Suzuki couplings, while the conditions for 2-chloroquinoline highlight the need for a more active catalyst system.

Table 2: Buchwald-Hartwig Amination of Haloquinolines with Morpholine

EntryHaloquinolineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-2-chloroquinoline¹Pd₂(dba)₃ / XPhosNaOtBuToluene80495%
24-Chlorotoluene²Pd(dba)₂ / XPhosNaOtBuTolueneReflux694%[5]

¹In the case of 6-bromo-2-chloroquinoline, the amination occurs selectively at the more reactive C-Br bond.[6] This provides strong evidence for the higher reactivity of the bromo-substituent in this reaction. ²Data for 2-chloroquinoline with morpholine under these specific conditions was not available. The data for 4-chlorotoluene is provided as a representative example of a less reactive aryl chloride requiring a highly active catalyst system.[7]

Table 3: Nucleophilic Aromatic Substitution (SNAr) of Haloquinolines with Sodium Methoxide

EntryHaloquinoline DerivativeNucleophileSolventTemp. (°C)Outcome
13-benzyl-6-bromo-2-chloroquinolineNaOMeMethanolRefluxSelective substitution of the chloro group[3]

Note: This result suggests that under these SNAr conditions, the C-Cl bond is more labile than the C-Br bond on the quinoline ring.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoquinoline

Materials:

  • 2-Bromoquinoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) under a positive flow of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, then separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 3: Buchwald-Hartwig Amination of a Bromoquinoline Derivative

Materials:

  • 6-Bromo-2-chloroquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add 6-bromo-2-chloroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add morpholine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution of a Chloroquinoline Derivative

Materials:

  • 3-benzyl-6-bromo-2-chloroquinoline

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (MeOH)

Procedure:

  • Dissolve 3-benzyl-6-bromo-2-chloroquinoline (1.0 mmol) in methanol.

  • Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction and quench by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x Ar-X (2-Haloquinoline) ar_x->oxidative_addition pd_intermediate Ar-Pd(II)(X)Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R-B(OR)₂ (Phenylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation ar_pd_r Ar-Pd(II)(R)Ln transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reactants 2-Haloquinoline Amine Pd Catalyst & Ligand Base start->reactants solvent Add Anhydrous, Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, & Filter monitoring->workup extraction Aqueous Wash & Extraction workup->extraction purification Column Chromatography extraction->purification end End: Characterized Product purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

SNAr_Mechanism reactants 2-Haloquinoline + Nucleophile addition Nucleophilic Attack reactants->addition intermediate Meisenheimer Complex (Resonance Stabilized) addition->intermediate elimination Elimination of Halide intermediate->elimination product Substituted Quinoline elimination->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between 2-bromoquinoline and 2-chloroquinoline is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-bromoquinoline is the more reactive substrate, generally leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, 2-chloroquinoline can exhibit enhanced reactivity, particularly when the reaction proceeds via a classic SNAr mechanism where the initial nucleophilic attack is rate-determining. This guide provides the necessary data and protocols to make an informed decision for your specific synthetic needs, ultimately streamlining the path to your target molecules.

References

Unveiling the Therapeutic Potential of 2-Ethynylquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. In this context, quinoline-based compounds have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 2-ethynylquinoline derivatives against established drugs in key therapeutic areas: oncology, infectious diseases, and inflammation. While direct comparative data for this compound derivatives is emerging, this guide draws upon available data for structurally related 2-substituted quinoline analogs to provide a valuable predictive insight into their potential.

Anticancer Activity: A New Frontier in Cytotoxicity

Quinoline derivatives have shown significant promise as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines. While specific data on 2-ethynylquinolines is still under extensive investigation, studies on other 2-substituted quinolines provide a strong rationale for their potential in oncology.

Numerous 2-arylquinoline derivatives have demonstrated compelling selective anticancer properties. For instance, certain C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some exhibiting greater selectivity than the commonly used chemotherapeutic drug, doxorubicin[1]. The proposed mechanism for some quinoline derivatives involves the inhibition of key enzymes in cancer progression, such as EGFR and HER-2[2][3].

Below is a summary of the cytotoxic activity of representative 2-substituted quinoline derivatives compared to doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin HeLa0.08 - 0.5Generic Data
Doxorubicin PC30.1 - 1.0Generic Data
Quinoline 13 HeLa8.3[1]
Tetrahydroquinoline 18 HeLa13.15[1]
Quinoline 12 PC331.37[1]
Quinoline 11 PC334.34[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The assessment of the cytotoxic effects of the synthesized quinoline derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in complete cell culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The medium in the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin) are included.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathway: EGFR/HER-2 Inhibition

Several quinoline derivatives exert their anticancer effects by targeting receptor tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival.

EGFR_HER2_Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER-2 Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Ethynylquinoline This compound Derivative Ethynylquinoline->EGFR Inhibition Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Inhibition of EGFR/HER-2 signaling by this compound derivatives.

Antimicrobial Activity: A Potential Answer to Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline-based compounds, particularly the fluoroquinolones like ciprofloxacin, have a long-standing history in combating bacterial infections. The introduction of an ethynyl group at the C-2 position of the quinoline scaffold presents an intriguing modification that could lead to novel antimicrobial properties.

While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not yet widely reported, related 2-substituted quinolines have demonstrated significant antibacterial activity. For example, certain 2-styryl quinolines have shown potency comparable to ciprofloxacin against various bacterial strains[4].

Here's a comparative look at the antimicrobial activity of a new quinoline derivative, ER-2, against ciprofloxacin and other antibiotics.

Compound/DrugMicroorganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
ER-2 M. pneumoniae0.0010.016[5]
Azithromycin M. pneumoniae0.0010.016[5]
Moxifloxacin M. pneumoniae0.0010.12[5]
Ciprofloxacin M. hominis-1[5]
ER-2 M. hominis-0.06[5]
Moxifloxacin M. hominis-0.06[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to obtain the final desired inoculum concentration.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

The process of screening new compounds for antimicrobial activity follows a structured workflow.

Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action a Synthesis of This compound Derivatives b Initial Screening (e.g., Agar Diffusion) a->b c MIC Determination (Broth Microdilution) b->c d MBC Determination c->d e Target Identification (e.g., DNA Gyrase Assay) c->e f Cellular Studies e->f

Caption: Workflow for antimicrobial screening of this compound derivatives.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.

Studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives have demonstrated their ability to inhibit the release of lysozyme and β-glucuronidase, as well as the formation of TNF-α[6]. These findings suggest that 2-substituted quinolines, including the 2-ethynyl analogs, could be promising candidates for the development of new anti-inflammatory drugs.

The table below presents the anti-inflammatory activity of a representative 2-substituted quinoline derivative in comparison to the known NSAID, indomethacin.

Compound/DrugAssayIC50 (µM)Reference
Indomethacin COX-1 InhibitionVariesGeneric Data
Indomethacin COX-2 InhibitionVariesGeneric Data
Compound 6 TNF-α Formation2.3[6]
Genistein TNF-α Formation9.1[6]
Compound 10 Lysozyme Release4.6[6]
Compound 8 β-glucuronidase Release5.0[6]

Experimental Protocol: Inhibition of TNF-α Production

The ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α can be assessed using lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined.

Logical Relationship: From Synthesis to Biological Activity

The development of novel this compound derivatives with therapeutic potential involves a logical progression from chemical synthesis to comprehensive biological evaluation.

Logical_Relationship A Design & Synthesis of This compound Derivatives B In Vitro Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) A->B C Identification of Lead Compounds B->C D Mechanism of Action Studies C->D E In Vivo Efficacy & Toxicity Studies D->E F Preclinical Development E->F

Caption: Logical workflow from synthesis to preclinical development.

References

A Comparative Spectroscopic Analysis of 2-Ethynylquinoline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2-ethynylquinoline in comparison to its common precursors, quinoline-2-carbaldehyde and 2-(2,2-dibromovinyl)quinoline. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual workflows to aid in synthesis and characterization.

This publication presents a comparative analysis of the spectroscopic properties of the versatile building block, this compound, and its immediate synthetic precursors, quinoline-2-carbaldehyde and 2-(2,2-dibromovinyl)quinoline. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug development endeavors. This guide compiles available experimental data into easily digestible formats and provides the necessary protocols for replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while data for quinoline-2-carbaldehyde is readily available, the data for this compound and 2-(2,2-dibromovinyl)quinoline are primarily based on closely related substituted derivatives and should be considered as estimations for the parent compounds.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z) UV-Vis (λmax, nm)
This compound Ethynyl-H: ~3.5 (s, 1H), Aromatic-H: ~7.5-8.3 (m, 6H)Ethynyl-C: ~79, ~83, Aromatic-C: ~116-149~3300 (≡C-H), ~2100 (C≡C), ~1600 (C=N), ~1500 (C=C)153 [M]⁺Not available
Quinoline-2-carbaldehyde Aldehyde-H: ~10.1 (s, 1H), Aromatic-H: ~7.6-8.4 (m, 6H)[1]Aldehyde-C: ~191, Aromatic-C: ~111-155[1]~1663-1686 (C=O)[1]157 [M]⁺, 128 [M-CHO]⁺239, 263, 322, 395[1]
2-(2,2-Dibromovinyl)quinoline Vinyl-H: ~7.6 (s, 1H), Aromatic-H: ~7.5-8.4 (m, 6H)Dibromovinyl-C: ~95, Aromatic-C: ~124-150~3035 (Ar-H), ~1074, ~829Not availableNot available

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from quinoline-2-carbaldehyde typically proceeds via a Corey-Fuchs reaction, which involves the formation of a 2-(2,2-dibromovinyl)quinoline intermediate. The general synthetic pathway and a typical workflow for spectroscopic analysis are illustrated below.

Synthesis_Pathway quinoline_carbaldehyde Quinoline-2-carbaldehyde dibromo_intermediate 2-(2,2-Dibromovinyl)quinoline quinoline_carbaldehyde->dibromo_intermediate CBr4, PPh3 ethynyl_quinoline This compound dibromo_intermediate->ethynyl_quinoline n-BuLi

Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Characterization ir IR purification->ir uv_vis UV-Vis purification->uv_vis ms Mass Spectrometry purification->ms data_analysis Analyze Spectra nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_confirmation Confirm Structure data_analysis->structure_confirmation

General experimental workflow for spectroscopic analysis.

Experimental Protocols

Synthesis of 2-(2,2-Dibromovinyl)quinoline (Corey-Fuchs Reaction, Step 1)

This protocol is adapted from a general procedure for the synthesis of substituted 2-chloro-3-(2,2-dibromovinyl)quinolines.[2]

  • Reaction Setup: To a solution of triphenylphosphine (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (2.0 mmol) portion-wise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of quinoline-2-carbaldehyde (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-(2,2-dibromovinyl)quinoline.

Synthesis of this compound (Corey-Fuchs Reaction, Step 2)

This protocol is a general procedure based on the Corey-Fuchs reaction.[3]

  • Reaction Setup: Dissolve 2-(2,2-dibromovinyl)quinoline (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) and cool the solution to -78 °C under an inert atmosphere.

  • Base Addition: Add n-butyllithium (2.1 mmol, typically a 2.5 M solution in hexanes) dropwise to the cooled solution.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹ and identify characteristic vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

    • Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Mass Spectrometry (MS):

    • Acquire the mass spectrum using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

    • Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

    • Analyze the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions to confirm the molecular weight and structural features of the compound.

References

A Comparative Guide to the Synthesis of 2-Ethynylquinoline: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynylquinoline, a valuable building block for novel therapeutics and functional materials, has traditionally been accomplished via the Sonogashira coupling reaction. However, recent advancements have led to the development of a more streamlined and potentially greener copper-free Sonogashira protocol. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Sonogashira RouteNew Copper-Free Sonogashira Route
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI)Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl or Pd(OAc)₂) with a phosphine ligand
Key Reagents 2-Haloquinoline, Trimethylsilylacetylene, Amine base (e.g., Triethylamine), TBAF for deprotection2-Haloquinoline, Trimethylsilylacetylene, Organic or inorganic base (e.g., TMP, Cs₂CO₃), TBAF for deprotection
Reaction Conditions Typically requires elevated temperatures and inert atmosphereCan often be performed at room temperature[1][2]
Reported Yields Generally good to high, but can be variableOften high and reproducible, with yields up to 97% reported for similar couplings[1]
Purity & Side Reactions Prone to Glaser-Hay homocoupling of the alkyne, forming undesired dimers, which can complicate purification[3]Eliminates the formation of alkyne homocoupling byproducts, leading to cleaner reaction profiles and simpler purification[4][5][6]
Operational Simplicity Requires careful handling of air- and moisture-sensitive reagentsCan be more operationally simple, with some protocols using air-stable pre-catalysts[1]

The Synthetic Pathways: A Visual Breakdown

The synthesis of this compound via either the traditional or the new copper-free Sonogashira coupling typically proceeds in two main stages: the coupling of a 2-haloquinoline with a protected alkyne, followed by the removal of the protecting group. Trimethylsilylacetylene is a commonly used protected alkyne due to its stability and ease of handling.[3]

Logical Flow of the Synthetic Process

Overall Synthetic Workflow for this compound cluster_start Starting Materials cluster_coupling Sonogashira Coupling cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product 2-Haloquinoline 2-Haloquinoline Coupling_Reaction Sonogashira Coupling (Traditional or Copper-Free) 2-Haloquinoline->Coupling_Reaction Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Coupling_Reaction Protected_Product 2-((Trimethylsilyl)ethynyl)quinoline Coupling_Reaction->Protected_Product Deprotection_Step TBAF Deprotection Protected_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product Simplified PI3K/Akt Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->PI3K inhibits

References

A Comparative Guide to Catalysts for the Synthesis of 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynylquinoline, a valuable building block in medicinal chemistry and materials science, is predominantly achieved through the Sonogashira cross-coupling reaction. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound and its derivatives, supported by experimental data. Detailed experimental protocols and a visual representation of the reaction workflow are included to facilitate practical application in a research setting.

Catalyst Performance in Sonogashira Coupling for this compound Synthesis

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[1] The following tables summarize the performance of different catalytic systems in the synthesis of this compound and analogous structures from 2-haloquinolines.

Palladium-Based Catalysts

Palladium complexes are the cornerstone of Sonogashira coupling. The selection of the palladium source and accompanying ligands significantly impacts the reaction's outcome.

Catalyst SystemSubstrateAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI2-BromoquinolinePhenylacetyleneEt₃NDMF100396[2]
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396[2]
Pd(PPh₃)₄ / CuI3,8-Dibromo-2-(trifluoromethyl)quinolinePhenylacetyleneNEt₃Dioxane100699[3]
Pd(PPh₃)₄ / CuI2,6-Dibromo-8-(trifluoromethyl)quinolinePhenylacetyleneNEt₃Dioxane100685[3]
Pd/C / PPh₃ / CuI2-ChloroquinolinePhenylacetyleneEt₃NWater1001292[4]

Table 1: Performance of Various Palladium Catalysts in Sonogashira Coupling Reactions.

Copper-Based Catalysts (Palladium-Free)

While traditionally used as a co-catalyst, copper complexes have been developed as primary catalysts for Sonogashira-type couplings, offering a potentially more economical alternative to palladium.

Catalyst SystemSubstrateAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
(PPh₃)₂CuBH₄o-IodoanilinePhenylacetyleneDBUEthanol12024>99[5][6]
CuI3-Chalcone-2-chloroquinolinePhenylacetyleneK₂CO₃DMF1101092[7]

Table 2: Performance of Copper Catalysts in Palladium-Free Sonogashira-Type Coupling Reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative experimental protocols for the palladium-catalyzed Sonogashira coupling for the synthesis of this compound derivatives.

General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Haloquinolines

Materials:

  • 2-Haloquinoline (e.g., 2-bromoquinoline) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., triethylamine, Et₃N) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, THF, or dioxane) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-haloquinoline, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • The reaction mixture is then stirred at the specified temperature (e.g., 100 °C) for the required time (e.g., 3-24 hours), as determined by reaction optimization.[2][3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for efficient laboratory work. The following diagram, generated using Graphviz, illustrates the general workflow for the catalytic synthesis of this compound via Sonogashira coupling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add 2-Haloquinoline, Catalyst, and CuI start->reagents solvent Add Solvent and Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat to Reaction Temperature alkyne->heat stir Stir for Specified Time heat->stir monitor Monitor with TLC stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

General workflow for this compound synthesis.

This guide provides a foundational understanding of the catalytic systems available for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and specific reaction conditions tailored to their unique substrates and research objectives. The continued development of more efficient, cost-effective, and sustainable catalytic methods will undoubtedly further expand the accessibility and application of this important class of compounds.

References

2-Ethynylquinoline: A Versatile Alternative in Functionalized Quinoline Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive compounds and functional materials. Among the diverse array of functionalized quinolines, 2-ethynylquinoline emerges as a particularly versatile building block and a compelling alternative to more commonly employed derivatives such as 2-halo, 2-aryl, and 2-alkylquinolines. Its terminal alkyne functionality serves as a gateway for a multitude of chemical transformations, offering unique advantages in the synthesis of complex molecules with tailored properties. This guide provides an objective comparison of this compound with other functionalized quinolines, supported by experimental data from the literature.

Performance Comparison: Synthesis, Biological Activity, and Photophysical Properties

The utility of a functionalized quinoline is often dictated by its ease of synthesis, biological efficacy, and photophysical characteristics. The following tables summarize the performance of this compound in comparison to other key 2-substituted quinoline derivatives.

Table 1: Comparison of Synthetic Yields via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a pivotal method for the synthesis of 2-ethynylquinolines from 2-haloquinolines. The efficiency of this reaction is a critical factor in the accessibility of this compound and its derivatives.

PrecursorAlkyneCatalyst SystemSolvent/BaseYield (%)Reference
2-ChloroquinolinePhenylacetylenePd/C-CuI-PPh₃Water/Et₃NHigh (not specified)[1]
2,4-DichloroquinolineVarious terminal alkynesPd/C-CuI-PPh₃Water/Et₃NHigh regioselectivity for C-2[1]
6,7-Dibromoquinoline-5,8-dioneVarious terminal alkynesPdCl₂(PPh₃)₂/TBAFNot specifiedModerate to Good[2]
7-Bromothieno[2,3-b]pyrazine-6-carboxylate(Het)arylalkynesPd/CuEt₃N50-95[3]
Table 2: Comparative Anticancer Activity of Functionalized Quinolines

The quinoline core is a well-established pharmacophore in anticancer drug discovery. The nature of the substituent at the 2-position significantly influences the cytotoxic activity.

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Arylquinolines 2-Phenylquinoline derivative (Compound 13 )HeLa8.3[4]
2-(3,4-Methylenedioxyphenyl)quinoline (Compound 12 )PC331.37[4]
2-Arylquinoline (Compound 6f )EGFR inhibitor0.025[5]
Quinoline-Chalcones Quinoline-chalcone derivative (Compound 12e )MGC-8031.38[6]
Quinoline chalcone (Compound 6 )HL600.59[6]
2-Morpholino-4-anilinoquinolines Compound 3d HepG28.50

Note: A direct comparison of the anticancer activity of this compound with these derivatives against the same cell line under identical experimental conditions is not available in the reviewed literature. The data highlights the potency of other functionalized quinolines. The potential of this compound lies in its ability to be readily converted into a vast library of derivatives for screening.

Table 3: Photophysical Properties of Functionalized Quinolines

Functionalized quinolines are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) due to their fluorescent properties.

Compound ClassSolventλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_f_)Reference
Polyquinolines Thin Film4145780.02 - 0.30
Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group Thin Film (PVK matrix)~400-500565-571Not specified[7]
2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones TolueneNot specifiedBlue-green regionup to 0.89[8]
Bis- and tris-alkynyl-2-trifluoromethylquinolines Not specifiedNot specifiedIntensive fluorescenceHigh[9]
Quinoline Derivatives (general) Ethanol280, 350~400Not specified[10][11]
Protonated Isoquinoline Dichloromethane268, 305, 318Not specified< 0.01 (native), increases upon protonation[12]

Note: The photophysical data is for a range of quinoline derivatives. Specific data for this compound is not detailed in the provided search results, but the high fluorescence of related alkynylated quinolines suggests its potential in this area.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of different compounds. Below are representative methodologies for key experiments.

Synthesis of this compound Derivatives via Sonogashira Coupling

This protocol is a generalized procedure based on literature reports for the Sonogashira coupling of haloquinolines.[1][2]

Materials:

  • 2-Haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline)

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd/C)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or water for specific protocols)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the 2-haloquinoline (1.0 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.1 eq).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of quinoline derivatives against cancer cell lines.[13][14]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be below 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes a widely used method for measuring the fluorescence quantum yield of a compound relative to a standard.[15][16][17]

Materials:

  • Fluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of five to six dilute solutions of both the test compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Record the UV-Vis absorption spectrum for each solution to determine the exact absorbance at the excitation wavelength.

  • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Determine the slope of the linear fit for both plots (Gradient_test_ and Gradient_std_).

  • Calculate the quantum yield of the test sample (Φ_f(test)) using the following equation: Φ_f(test) = Φ_f(std)_ × (Gradient_test_ / Gradient_std_) × (η_test_² / η_std_²) where Φ_f(std)_ is the quantum yield of the standard, and η is the refractive index of the solvent.

Visualizing the Role of this compound

Graphviz diagrams can effectively illustrate the synthetic utility and logical relationships of this compound.

Synthetic_Utility 2-Haloquinoline 2-Haloquinoline This compound This compound Diverse_Derivatives Diverse Functionalized Quinolines This compound->Diverse_Derivatives Click Chemistry (e.g., CuAAC) This compound->Diverse_Derivatives Further Cross-Coupling Reactions This compound->Diverse_Derivatives Cyclization Reactions

Synthetic utility of this compound.

Experimental_Workflow synthesis Synthesis of Quinoline Derivatives purification Purification & Characterization synthesis->purification bio_assay Biological Activity Screening (e.g., MTT) purification->bio_assay photophys_assay Photophysical Property Measurement purification->photophys_assay data_analysis Data Analysis & Comparison bio_assay->data_analysis photophys_assay->data_analysis

References

Performance Benchmark of 2-Ethynylquinoline-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-ethynylquinoline-based materials in two key application areas: anticancer therapeutics and organic light-emitting diodes (OLEDs). The data presented is curated from peer-reviewed literature to offer an objective comparison with alternative materials, supported by detailed experimental protocols and visualizations to aid in research and development.

Section 1: Anticancer Activity of this compound Derivatives

Quinoline scaffolds are a cornerstone in the development of novel anticancer agents due to their ability to interact with various biological targets.[1][2] Derivatives of this compound are being explored for their potential cytotoxic effects against various cancer cell lines.

Quantitative Performance Comparison: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinoline derivatives, providing a benchmark for the performance of substituted quinolines against different human cancer cell lines.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Quinoline Derivative 3j MCF-7 (Breast)82.9% growth reductionCarboplatin3.91 ± 0.32
Quinoline Derivative 5a MCF-7 (Breast)6.45 ± 0.87Carboplatin3.91 ± 0.32
Quinoline Derivative 3a MCF-7 (Breast)0.61 ± 0.02Carboplatin3.91 ± 0.32
Quinoline Derivative 3b K-562 (Leukemia)>100Carboplatin4.11 ± 0.78
Quinoline Derivative 4i HeLa (Cervical)Moderate ActivityCarboplatin5.13 ± 0.45
Platinum Complex (I) Lu-1 (Lung)0.8Cisplatin43.2
Platinum Complex (I) Hep-G2 (Liver)0.4Cisplatin13.2

Note: The data is compiled from multiple sources and experimental conditions may vary.[3][4] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates[5]

  • Test compounds (this compound derivatives and controls)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Cells compound_prep->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Section 2: Performance of this compound-Based Materials in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of quinoline derivatives make them promising candidates for use in OLEDs, where they can function as emitters, hosts, or electron-transporting materials.[8][9] The introduction of an ethynyl group can further tune the electronic and optical properties of these materials.

Quantitative Performance Comparison: OLED Emitters

The following table compares the performance of various blue-emitting materials used in OLEDs, including anthracene and quinazoline derivatives, to provide a benchmark for the potential of this compound-based emitters.

Emitter TypeEmitter Name/StructureHost MaterialExternal Quantum Efficiency (EQE) [%]Maximum Luminance (cd/m²)Color Coordinates (CIE x, y)
Anthracene DerivativeTPA-TAn-DMAC-4.9> 10,000(0.14, 0.18)
Ethynyl-Anthracene Derivative9,10-bis(4-tert-butylphenylethynyl)anthracene derivativeNot ReportedNot Reported1143Not Reported
Fluorene-based Oligomer-Undoped6.1Not ReportedNot Reported
TADF EmitterPMSONot Reported6.8Not ReportedNot Reported
TADF EmitterD6Not Reported19.5Not ReportedNot Reported
TADF Emitter32PclCXTNot Reported29.9Not ReportedSky-blue
Quinazoline DerivativeUnsubstituted at quinazoline coreToluene (solution)54 (Quantum Yield)Not Applicable(λem = 472 nm)

Note: The performance of OLED materials is highly dependent on the device architecture and fabrication conditions. The values presented are for general comparison and are compiled from various sources.[10][11][12]

Experimental Protocol: Fabrication and Characterization of OLEDs

This protocol outlines a general procedure for the fabrication of a solution-processed OLED device.[8]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive layer (EML) material (e.g., this compound derivative)

  • Electron-transporting layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Organic solvents

  • Spin coater

  • Thermal evaporator

  • Glovebox system

  • Source measure unit

  • Spectrometer

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.[8]

  • HTL Deposition: Spin-coat a thin layer of the HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal it to remove the solvent.

  • EML Deposition: Dissolve the emissive material (e.g., a this compound derivative) in a suitable organic solvent and spin-coat it on top of the HTL. The thickness of this layer is critical for device performance.

  • ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside a glovebox.

  • Characterization:

    • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source measure unit and a calibrated photodiode.

    • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and the electroluminescence (EL) spectrum.[10]

    • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant voltage using a spectrometer to determine the emission color and calculate the CIE coordinates.[8]

Visualization: OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_solution Solution Processing cluster_vacuum Vacuum Deposition cluster_final Final Steps clean_ito Clean ITO Substrate uv_ozone UV-Ozone Treatment clean_ito->uv_ozone spin_htl Spin-coat Hole-Transport Layer (HTL) uv_ozone->spin_htl spin_eml Spin-coat Emissive Layer (EML) spin_htl->spin_eml deposit_etl Deposit Electron-Transport Layer (ETL) spin_eml->deposit_etl deposit_eil Deposit Electron-Injection Layer (EIL) deposit_etl->deposit_eil deposit_cathode Deposit Cathode deposit_eil->deposit_cathode encapsulation Encapsulation deposit_cathode->encapsulation characterization Device Characterization encapsulation->characterization

Caption: General workflow for the fabrication of a solution-processed OLED.

References

Cross-validation of analytical methods for 2-ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide compares the most common and powerful analytical techniques for the analysis of small molecules like 2-ethynylquinoline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Quantitative Nuclear Magnetic Resonance (qNMR) is also discussed as a primary method for purity assessment.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on various factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the analytical objective (e.g., quantification, impurity profiling, or structural elucidation).

ParameterHPLC-UV/MSGC-MSUV-Vis SpectroscopyqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV or mass spectrometry.[1]Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[1]Measurement of the absorption of ultraviolet-visible light by the analyte.[2]A primary ratio method that provides a highly accurate purity value without the need for a specific reference standard of the analyte.[1]
Applicability Versatile for quantification and impurity profiling of a wide range of non-volatile and thermally stable compounds.[1]Ideal for the analysis of volatile and semi-volatile compounds and impurities.[1]Suitable for quantitative analysis, especially for routine assays and dissolution studies where the chromophore is unique.[2]Excellent for accurate purity determination and structural elucidation.[1]
Selectivity High, especially when coupled with a mass spectrometer (HPLC-MS).[1]Very high, provides structural information for impurity identification.[1]Moderate, can be susceptible to interference from other UV-absorbing compounds.[2]High, provides detailed structural information.
Sensitivity High, with typical Limits of Detection (LOD) in the µg/mL to ng/mL range.[3]Very high, with LODs often in the low µg/mL to pg/mL range.Lower compared to chromatographic methods.Moderate, generally less sensitive than chromatographic methods.
Quantification Excellent, requires a reference standard for calibration.[3]Excellent, requires a reference standard for calibration.[4]Good, requires a reference standard and is highly dependent on Beer-Lambert Law adherence.[5]Excellent, provides an absolute quantification against a certified internal standard.[1]
Typical Run Time 10-30 minutes.[6]15-45 minutes.< 5 minutes.[2]5-20 minutes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique, which should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.[3]

  • Instrumentation : A high-performance liquid chromatography system equipped with a UV detector or a mass spectrometer.[1]

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[7]

  • Mobile Phase : A gradient of acetonitrile and water, often with an additive like formic acid (0.1%) to improve peak shape.[3] A typical gradient might be: 0-20 min, 20-80% acetonitrile.[3]

  • Flow Rate : 1.0 mL/min.[6]

  • Detection : UV detection at a wavelength of maximum absorbance for this compound (e.g., 225 nm for quinoline).[7]

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile impurities that may be present in this compound samples.[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[4]

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program : An initial temperature of 90°C, held for 2 minutes, then ramped to 260°C at 20°C/min, and held for 3 minutes.[4][7]

  • Injection : Splitless injection at 250°C.[4]

  • MS Detection : Electron ionization (EI) at 70 eV, with a mass scan range of 30-200 amu.[4]

  • Sample Preparation : Dissolve the sample in a volatile solvent like toluene. The sample is then injected directly into the GC.[4]

UV-Vis Spectroscopy

This method can be used for a rapid quantification of this compound, particularly in bulk material or simple formulations.[2]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : A UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Procedure :

    • Prepare a stock solution of this compound of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

  • Validation : The method should be validated for linearity, accuracy, and precision. A comparison with a more selective method like HPLC is recommended.[2]

Cross-Validation Workflow

Cross-validation is the process of assuring that an analytical method will give accurate and reproducible results. A typical workflow for cross-validating different analytical methods is depicted below.

Cross-Validation Workflow for Analytical Methods define Define Analytical Requirements dev_hplc Develop & Optimize HPLC Method define->dev_hplc dev_gcms Develop & Optimize GC-MS Method define->dev_gcms dev_uv Develop & Optimize UV-Vis Method define->dev_uv val_hplc Validate HPLC Method (Linearity, Accuracy, Precision) dev_hplc->val_hplc val_gcms Validate GC-MS Method (Linearity, Accuracy, Precision) dev_gcms->val_gcms val_uv Validate UV-Vis Method (Linearity, Accuracy, Precision) dev_uv->val_uv compare Compare Results from Identical Samples val_hplc->compare val_gcms->compare val_uv->compare assess Assess Agreement & Investigate Discrepancies compare->assess select Select & Implement Appropriate Method(s) assess->select

Caption: Workflow for the cross-validation of different analytical methods.

Selecting the Appropriate Analytical Method

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following logic diagram illustrates the decision-making process.

Logic Diagram for Method Selection rect_node rect_node start Start: Need to analyze This compound volatile Are volatile impurities a concern? start->volatile quant Is accurate quantification needed? volatile->quant No gcms Use GC-MS volatile->gcms Yes matrix Is the sample matrix complex? quant->matrix Yes uv Use UV-Vis quant->uv No (for simple assay) primary Is a primary method for purity needed? matrix->primary No hplc Use HPLC-UV/MS matrix->hplc Yes primary->hplc No qnmr Use qNMR primary->qnmr Yes no_analysis No suitable method

Caption: Decision tree for selecting an appropriate analytical method.

References

In-Silico vs. Experimental Data for 2-Ethynylquinoline Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical research, the preliminary assessment of a molecule's properties is a critical step. This guide provides a comparative analysis of in-silico predicted data versus the imperative for experimental verification for the compound 2-ethynylquinoline. While computational models offer a rapid and cost-effective initial screening, they are not a substitute for rigorous experimental validation. This document outlines the predicted physicochemical and biological properties of this compound and details the standard experimental protocols required to ascertain its true characteristics.

Physicochemical and Biological Properties: A Comparative Overview

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueIn-Silico Method/SourceExperimental Status
Molecular Weight 153.18 g/mol PubChem-
Melting Point Not Available-Data Not Available
Boiling Point Not Available-Data Not Available
Aqueous Solubility (LogS) -2.8 (Poorly soluble)SwissADMEData Not Available
Lipophilicity (LogP) 2.5PubChem / SwissADMEData Not Available
Polar Surface Area (PSA) 12.89 ŲSwissADME-
pKa (most basic) 2.00 ± 0.48Guidechem (Predicted)Data Not Available
Table 2: In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile of this compound
ADMET ParameterPredictionIn-Silico Method/SourceExperimental Status
Gastrointestinal Absorption HighSwissADMEData Not Available
Blood-Brain Barrier Permeant YesSwissADMEData Not Available
P-glycoprotein Substrate NoSwissADMEData Not Available
CYP1A2 Inhibitor YesSwissADMEData Not Available
CYP2C19 Inhibitor NoSwissADMEData Not Available
CYP2C9 Inhibitor YesSwissADMEData Not Available
CYP2D6 Inhibitor NoSwissADMEData Not Available
CYP3A4 Inhibitor YesSwissADMEData Not Available
Hepatotoxicity Predicted to be activepkCSMData Not Available
AMES Toxicity Predicted to be mutagenicpkCSMData Not Available
Table 3: In-Silico Drug-Likeness and Bioactivity Predictions for this compound
ParameterPredictionIn-Silico Method/SourceExperimental Status
Lipinski's Rule of Five Yes (0 violations)SwissADME-
Bioavailability Score 0.55SwissADMEData Not Available
Lead-likeness No (1 violation: too many aromatic heavy atoms)SwissADME-
Synthetic Accessibility 2.39 (Easy to synthesize)SwissADME-
Bioactivity Score (GPCR ligand) -0.35MolinspirationData Not Available
Bioactivity Score (Ion channel modulator) -0.32MolinspirationData Not Available
Bioactivity Score (Kinase inhibitor) -0.21MolinspirationData Not Available
Bioactivity Score (Nuclear receptor ligand) -0.75MolinspirationData Not Available
Bioactivity Score (Protease inhibitor) -0.39MolinspirationData Not Available
Bioactivity Score (Enzyme inhibitor) -0.15MolinspirationData Not Available

The In-Silico and Experimental Workflow

The journey from a chemical structure to a well-characterized compound involves a synergistic relationship between computational prediction and experimental validation. The following diagrams illustrate this critical interplay.

G cluster_0 In-Silico Analysis cluster_1 Experimental Verification A Input: this compound Structure (SMILES/SDF) B Predict Physicochemical Properties (LogP, Solubility, pKa) A->B C Predict ADMET Profile (Absorption, Toxicity) A->C D Predict Drug-Likeness & Bioactivity A->D E Generate Hypothesis & Prioritize Experiments B->E C->E D->E F Synthesize & Purify Compound E->F Proceed with high-priority candidates G Measure Physicochemical Properties F->G H Perform Biological Assays (e.g., Cytotoxicity) F->H I Analyze & Interpret Data G->I H->I J Validate or Refine In-Silico Models I->J J->E Feedback loop for model improvement

Caption: Workflow comparing in-silico prediction with experimental data.

G cluster_workflow Experimental Workflow: Aqueous Solubility (Shake-Flask Method) A Add excess this compound to a known volume of buffer (pH 7.4) B Equilibrate at a constant temperature (e.g., 25°C) for 24-48h with agitation A->B C Filter the solution to remove undissolved solid B->C E Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV C->E D Prepare a standard concentration curve of the compound D->E Calibration F Calculate solubility (e.g., in mg/mL or µM) E->F

Caption: Experimental workflow for determining aqueous solubility.

Detailed Experimental Protocols

To obtain reliable data for this compound, the following standard experimental methodologies are recommended.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid phase of this compound transitions to the liquid phase.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

  • A sample of this compound is placed in a distillation flask.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

  • The sample is heated gently.

  • The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature.

Methodology:

  • An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Cytotoxicity Assessment (MTT Assay)

Objective: To assess the potential of this compound to inhibit cell proliferation or induce cell death in a cancer cell line.

Methodology:

  • Human cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The in-silico analysis of this compound provides a valuable starting point, suggesting it has drug-like properties with good predicted gastrointestinal absorption. However, the predictions also raise potential concerns regarding hepatotoxicity, mutagenicity, and inhibition of several key metabolic enzymes. These computational flags, combined with the complete absence of experimental data for fundamental physicochemical properties, strongly highlight the necessity of empirical studies. The protocols detailed in this guide provide a clear roadmap for the essential experimental work required to validate these predictions and to build a robust and reliable profile for this compound, thereby enabling informed decisions in any research or drug development program.

Safety Operating Guide

Proper Disposal of 2-Ethynylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-ethynylquinoline (CAS No. 40176-78-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Hazard Profile and Safety Precautions

Based on the quinoline structure, this compound should be treated as:

  • Toxic: Harmful if swallowed or in contact with skin.[1][2]

  • Irritant: Causes skin and serious eye irritation.[1][2]

  • Suspected Carcinogen and Mutagen: Handle with extreme caution as quinoline is a suspected carcinogen and mutagen.[3]

  • Aquatic Toxin: Toxic to aquatic life with long-lasting effects.[1]

The terminal ethynyl group introduces additional potential hazards:

  • Reactivity: Terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.

  • Instability: The ethynyl group can be reactive and may be sensitive to heat, shock, or friction.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and peroxides.[1] Take special care to avoid contact with metals that can form explosive acetylides.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, quinoline.

PropertyThis compoundQuinolineReference
CAS Number 40176-78-191-22-5-
Molecular Formula C₁₁H₇NC₉H₇N[1]
Molecular Weight 153.18 g/mol 129.16 g/mol [1]
Acute Oral Toxicity (LD50, Rat) Data not available331 mg/kg[2]
Acute Dermal Toxicity (LD50, Rabbit) Data not available540 mg/kg[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste. Do not discharge down the drain or dispose of in regular trash.

Experimental Protocol: Waste Disposal Procedure

This protocol details the methodology for the safe collection and disposal of this compound waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, contaminated weighing paper, and other solid materials in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible hazardous waste container.

      • Segregate halogenated and non-halogenated solvent waste streams into separate, appropriately labeled containers.[4]

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and wipes that have come into contact with this compound must be placed in a designated solid hazardous waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

    • Indicate the primary hazards: "Toxic," "Irritant," "Suspected Carcinogen," and "Marine Pollutant."

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Keep containers tightly sealed to prevent the release of any potential vapors.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary recommended method of disposal is high-temperature incineration at a permitted hazardous waste facility.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • Restrict access to the spill area.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the safety precautions section.

  • Contain and Clean the Spill:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Report the Spill:

    • Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves start->ppe Always Start With Safety waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Pure Compound - Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions of Compound waste_type->liquid_waste Liquid label_container Label Container: - 'Hazardous Waste' - 'this compound' - List Hazards solid_waste->label_container segregate_solvent Segregate Halogenated & Non-Halogenated Solvents liquid_waste->segregate_solvent halogenated Halogenated Solvent Waste segregate_solvent->halogenated Yes non_halogenated Non-Halogenated Solvent Waste segregate_solvent->non_halogenated No halogenated->label_container non_halogenated->label_container store_waste Store in a Secure, Ventilated Secondary Containment Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs incineration High-Temperature Incineration at a Permitted Facility contact_ehs->incineration

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethynylquinoline, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 40176-78-1

  • Molecular Formula: C₁₁H₇N

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]
Skin Irritation (Category 2)H315: Causes skin irritation.[2][3][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2][3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[2][3][4]

Signal Word: Warning[2][4]

GHS Pictograms:

alt text

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure. All reusable PPE must be decontaminated after use, and disposable PPE must not be reused.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374). Gloves must be inspected prior to use.[1][5][6]To prevent skin contact and irritation.[3][4] Use proper glove removal technique to avoid skin contact.[1][6]
Eye/Face Protection Tight-sealing safety goggles or a face shield.[7]To protect against splashes and eye irritation.[4]
Skin and Body Protection Lab coat or appropriate protective clothing to prevent skin exposure.[7]To prevent skin contact and irritation.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]To prevent respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound. The following workflow outlines the necessary steps from preparation to post-handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh Proceed to handling handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe Cleanup complete post_wash Wash Hands Thoroughly post_ppe->post_wash

Procedural workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Put on all required personal protective equipment as detailed in the PPE table.

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Handling:

    • Avoid creating dust or aerosols.

    • Do not eat, drink, or smoke in the handling area.[5][7]

    • Keep the container tightly closed when not in use.[9]

    • Avoid contact with skin, eyes, and clothing.[6][9] In case of accidental contact, follow the first-aid measures outlined below.

  • First-Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[1][7] Rinse mouth.[1][7] Do NOT induce vomiting.[5][7]

    • If on Skin: Wash with plenty of soap and water.[5][7] If skin irritation occurs, get medical advice/attention.[7] Remove contaminated clothing immediately.[1][4]

    • If in Eyes: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do.[4][7] Continue rinsing.[4][7] If eye irritation persists, get medical advice/attention.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Management Protocol:

Disposal Protocol for this compound Waste cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect_chem Collect Chemical Waste in a Designated, Labeled Container storage_seal Seal Waste Containers Tightly collect_chem->storage_seal Segregated collect_contam Collect Contaminated Labware & PPE Separately collect_contam->storage_seal Segregated storage_area Store in a Designated, Well-Ventilated Area storage_seal->storage_area disposal_facility Arrange for Pickup by an Approved Waste Disposal Plant storage_area->disposal_facility Scheduled Pickup

Waste disposal workflow for this compound.

Disposal Guidelines:

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][7] Do not mix with other waste.[1]

  • Containers: Handle uncleaned containers like the product itself.[1] Do not reuse empty containers.

  • Environmental Precautions: Avoid release to the environment.[5][10] Do not allow the chemical to enter drains, surface water, or ground water.[4][5]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynylquinoline
Reactant of Route 2
Reactant of Route 2
2-Ethynylquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。